7-Chloro-3-(hydroxyimino)indolin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-chloro-3-nitroso-1H-indol-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11-13/h1-3,10,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPAZRZMYIPVQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=C2N=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70417924 | |
| Record name | 7-chloro-3-(hydroxyamino)indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70417924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74396-74-0 | |
| Record name | NSC30746 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30746 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-chloro-3-(hydroxyamino)indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70417924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Chloro-3-(hydroxyimino)indolin-2-one
This technical guide provides a comprehensive overview of the chemical and physical properties of 7-Chloro-3-(hydroxyimino)indolin-2-one, including its synthesis, spectral characterization, and potential biological activities. The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Properties and Data
This compound, also known as 7-chloroisatin oxime, is a derivative of isatin, a bicyclic indole compound. The presence of the chloro group at the 7-position and the oxime group at the 3-position significantly influences its chemical reactivity and biological profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₈H₅ClN₂O₂ | Calculated |
| Molecular Weight | 196.59 g/mol | Calculated |
| CAS Number | Not available | - |
| Appearance | Pale yellow to orange solid (Predicted) | Inferred from related compounds |
| Melting Point | >200 °C (Predicted) | Inferred from related compounds |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol and methanol; insoluble in water (Predicted) | Inferred from related compounds |
Synthesis
The synthesis of this compound is typically achieved through a condensation reaction between 7-chloroisatin and hydroxylamine hydrochloride. This reaction is a standard method for the preparation of isatin oximes.
Experimental Protocol: Synthesis of this compound
Materials:
-
7-Chloroisatin
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Ethanol or Methanol
-
Sodium acetate (optional, as a base)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Dissolve 7-chloroisatin (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Add a solution of hydroxylamine hydrochloride (1.1 to 1.5 equivalents) in water or the same solvent to the flask.
-
If desired, a base such as sodium acetate can be added to neutralize the HCl released during the reaction.
-
The reaction mixture is then heated to reflux and stirred for a period of 1 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature, and the product is precipitated by adding cold water.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Spectral Data (Predicted)
Table 2: Predicted Spectral Data for this compound
| Technique | Predicted Peaks/Signals |
| ¹H NMR | Aromatic protons (δ 7.0-8.0 ppm), N-H proton of the indole ring (δ ~11.0 ppm), O-H proton of the oxime (δ ~12.0-13.0 ppm, broad singlet). |
| ¹³C NMR | Carbonyl carbon (C=O) at ~165 ppm, imine carbon (C=N) at ~150 ppm, aromatic carbons in the range of 110-140 ppm. |
| IR (cm⁻¹) | O-H stretch (~3200-3400, broad), N-H stretch (~3100-3200), C=O stretch (~1700-1720), C=N stretch (~1620-1640), C-Cl stretch (~750-800). |
| Mass Spec (m/z) | Molecular ion peak [M]⁺ at ~196.59, with a characteristic isotopic pattern for one chlorine atom ([M+2]⁺ at ~33% intensity of [M]⁺). |
Biological Activity and Potential Signaling Pathways
Direct experimental evidence for the biological activity of this compound is limited. However, the isatin scaffold and its derivatives are known to exhibit a wide range of pharmacological properties. The 5-chloro isomer, (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one, has been reported to have antidepressant-like effects and to act as a reactivator of acetylcholinesterase (AChE).
Based on the activity of the 5-chloro isomer, it is hypothesized that this compound may also exhibit neuroprotective properties. A potential mechanism of action could involve the modulation of the Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB) signaling pathway.
Hypothetical Signaling Pathway
Caption: Hypothetical neuroprotective signaling pathway of this compound.
Safety and Handling
Specific safety data for this compound is not available. The following recommendations are based on the safety information for its precursor, 7-chloroisatin, and other related isatin derivatives.
-
General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses. A lab coat is recommended.
-
Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
This technical guide provides a summary of the available and predicted information on this compound. Further experimental validation is required to confirm the predicted properties and to fully elucidate its biological activities and mechanism of action.
In-Depth Technical Guide on the Crystal Structure Analysis of Chloro-3-(hydroxyimino)indolin-2-one
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of chloro-3-(hydroxyimino)indolin-2-one. Please note that while the request specified 7-Chloro-3-(hydroxyimino)indolin-2-one, a thorough search of available scientific literature and crystallographic databases did not yield specific crystal structure data for this particular isomer. Therefore, this guide presents a detailed analysis of the closely related and structurally characterized isomer, (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one , as a representative example. The methodologies and data interpretation are directly applicable to the analysis of other isomers of this compound class.
Introduction
Indolin-2-one derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and biologically active molecules. The introduction of a chloro-substituent and a hydroxyimino group can significantly influence the molecule's physicochemical properties, including its ability to form intermolecular interactions, which is crucial for its crystal packing and, potentially, its biological activity. X-ray crystallography provides the definitive method for elucidating the three-dimensional atomic arrangement of such compounds, offering invaluable insights for structure-based drug design and materials science.
Experimental Protocols
Synthesis of 7-Chloroisatin
The precursor, 7-Chloroisatin, can be synthesized via the reaction of 2-chloroaniline with chloral hydrate and hydroxylamine hydrochloride.
Materials:
-
2-chloroaniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Concentrated Hydrochloric Acid
-
Sodium sulfate, anhydrous
-
Ethanol
Procedure:
-
A solution of chloral hydrate and anhydrous sodium sulfate in water is prepared.
-
A separate solution of 2-chloroaniline in water and concentrated hydrochloric acid is made.
-
A third solution of hydroxylamine hydrochloride in water is prepared.
-
The three solutions are combined and heated. The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the precipitated isonitrosoacetanilide is filtered, washed, and dried.
-
The dried isonitrosoacetanilide is then added to concentrated sulfuric acid at a controlled temperature.
-
The mixture is heated, then cooled and poured onto crushed ice.
-
The resulting precipitate, 7-chloroisatin, is filtered, washed with water until the washings are neutral, and then dried.
Synthesis of this compound
The target compound is synthesized through a condensation reaction between 7-chloroisatin and hydroxylamine hydrochloride.[1]
Materials:
-
7-Chloroisatin
-
Hydroxylamine hydrochloride
-
Anhydrous sodium acetate
-
Ethanol or Methanol
Procedure:
-
A mixture of hydroxylamine hydrochloride and anhydrous sodium acetate is prepared in ethanol or methanol.
-
A solution of 7-chloroisatin in ethanol is added to the mixture.[1]
-
The reaction mixture is refluxed for several hours.[1]
-
After the reaction is complete, the mixture is poured onto crushed ice with vigorous stirring.[1]
-
The resulting pale yellow solid is collected by filtration and purified by column chromatography using a hexane/ethyl acetate solvent system.[1]
Crystallization
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation.
Procedure:
-
Dissolve the purified this compound in a suitable solvent such as ethyl acetate.[2]
-
Allow the solvent to evaporate slowly at room temperature over a period of several days.[2]
-
Harvest the resulting single crystals for X-ray analysis.
X-ray Diffraction Data Collection and Structure Refinement
The following is a general protocol for X-ray diffraction analysis.
Procedure:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (e.g., at 200 K) to minimize thermal vibrations.[3]
-
X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD).[3]
-
The collected data are processed, including integration of reflection intensities and corrections for absorption.[3]
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[3]
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[3]
Data Presentation: Crystal Structure of (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one
The following tables summarize the crystallographic data for the 5-chloro isomer, which serves as a valuable reference.
Crystal Data and Structure Refinement
| Parameter | Value[3] |
| Empirical Formula | C₈H₅ClN₂O₂ |
| Formula Weight | 196.59 |
| Temperature | 200 K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 7.4296 (3) Å |
| b | 7.5187 (3) Å |
| c | 14.3206 (7) Å |
| α | 90° |
| β | 94.184 (1)° |
| γ | 90° |
| Volume | 797.83 (6) ų |
| Z | 4 |
| Density (calculated) | 1.637 Mg/m³ |
| Absorption Coefficient | 0.44 mm⁻¹ |
| F(000) | 400 |
| Crystal Size | 0.24 x 0.20 x 0.16 mm |
| Theta range for data collection | 2.8 to 30.6° |
| Reflections collected | 10472 |
| Independent reflections | 2451 |
| R(int) | 0.014 |
| Completeness to theta = 30.6° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2451 / 0 / 119 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.032, wR2 = 0.095 |
| R indices (all data) | R1 = 0.036, wR2 = 0.098 |
| Largest diff. peak and hole | 0.42 and -0.28 e.Å⁻³ |
Intermolecular Interactions
In the crystal of (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one, molecules are linked by N—H⋯O interactions, forming centrosymmetric dimers.[3][4] These dimers are further connected by O—H⋯O interactions into chains.[3][4] The packing also features π–π stacking interactions between the benzene rings with a centroid–centroid distance of 3.748 (2) Å.[3][4]
Visualizations
Experimental Workflow
The following diagram illustrates the key stages in the synthesis and crystal structure analysis of a chloro-3-(hydroxyimino)indolin-2-one derivative.
Caption: Experimental workflow for the synthesis and crystal structure analysis.
Conclusion
The crystal structure of (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one reveals a planar molecule that engages in a network of hydrogen bonds and π–π stacking interactions to form a stable three-dimensional architecture. The detailed experimental protocols and crystallographic data presented in this guide provide a solid foundation for researchers working on the synthesis, crystallization, and structural characterization of this and related indolin-2-one derivatives. Such structural insights are paramount for understanding the solid-state properties of these compounds and for guiding the development of new therapeutic agents.
References
In-Depth Technical Guide: Spectroscopic Data for 7-Chloro-3-(hydroxyimino)indolin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the compound 7-Chloro-3-(hydroxyimino)indolin-2-one, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of a complete, publicly accessible dataset for this specific isomer, this guide also furnishes a detailed experimental protocol for its synthesis and subsequent spectroscopic analysis, enabling researchers to generate and verify the data in their own laboratories.
Chemical Structure and Properties
Chemical Name: this compound
Synonyms: 7-Chloroisatin oxime
Molecular Formula: C₈H₅ClN₂O₂
Molecular Weight: 196.59 g/mol
Structure:

Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.5 | s | 1H | N-OH |
| ~11.0 | s | 1H | N-H (indole) |
| ~7.6 | d | 1H | Ar-H |
| ~7.3 | d | 1H | Ar-H |
| ~7.1 | t | 1H | Ar-H |
Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~164 | C=O |
| ~145 | C=N |
| ~140 | Ar-C (quaternary) |
| ~133 | Ar-C (quaternary) |
| ~130 | Ar-CH |
| ~125 | Ar-CH |
| ~122 | Ar-C (quaternary, C-Cl) |
| ~115 | Ar-CH |
Table 3: Predicted IR Spectroscopic Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | O-H stretch (oxime), N-H stretch (indole) |
| ~1720-1700 | C=O stretch (amide) |
| ~1620-1600 | C=N stretch (oxime) |
| ~1590-1570 | C=C stretch (aromatic) |
| ~800-750 | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Assignment |
| 196/198 | [M]⁺ (Molecular ion peak with chlorine isotope pattern) |
| 179/181 | [M-OH]⁺ |
| 151/153 | [M-OH-CO]⁺ |
Experimental Protocols
Synthesis of this compound
This protocol outlines the synthesis of the title compound from 7-chloroisatin.
Materials:
-
7-Chloroisatin
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Ethanol
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve 7-chloroisatin (1 equivalent) in ethanol.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of 7-chloroisatin.
-
Reflux the reaction mixture for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Spectroscopic Analysis
Instrumentation:
-
NMR: A 400 MHz (or higher) NMR spectrometer.
-
IR: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Mass Spectrometry: An Electron Ionization (EI) mass spectrometer.
Sample Preparation:
-
¹H and ¹³C NMR: Dissolve a small amount of the purified product in deuterated dimethyl sulfoxide (DMSO-d₆).
-
IR: Prepare a potassium bromide (KBr) pellet containing a small amount of the purified product.
-
Mass Spectrometry: Prepare a dilute solution of the purified product in a suitable volatile solvent (e.g., methanol or dichloromethane).
Data Acquisition:
-
NMR: Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.
-
IR: Acquire the IR spectrum in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion and key fragments.
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Synthesis and analysis workflow.
Disclaimer: The spectroscopic data presented in the tables are predicted values and should be confirmed by experimental analysis. The provided protocols are intended as a guide and may require optimization based on laboratory conditions.
Navigating the Biological Landscape of 7-Chloro-3-(hydroxyimino)indolin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the known biological activities of derivatives of 7-chloroindolin-2,3-dione, with a focus on the antioxidant properties of this scaffold. While specific biological data for 7-Chloro-3-(hydroxyimino)indolin-2-one is not extensively available in current literature, this document extrapolates potential activities based on closely related derivatives. This guide furnishes detailed experimental protocols, quantitative data from antioxidant assays, and in silico pharmacokinetic predictions to facilitate further research and drug development efforts.
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticonvulsant, anti-inflammatory, antimicrobial, and anticancer properties. The substitution pattern on the isatin ring plays a crucial role in modulating these activities. This guide focuses on the 7-chloro substituted isatin scaffold, a less-explored isomer compared to its 5-chloro counterpart.
The target molecule of this guide, this compound, is the oxime derivative of 7-chloroisatin. While direct and extensive research on the biological activities of this specific oxime is scarce, a recent 2025 study on other derivatives of 7-chloroisatin has shed light on the potential of this chemical family, particularly as antioxidant agents. This document will primarily draw from this study to provide a detailed technical overview.
Synthesis of 7-Chloroisatin Derivatives
The synthesis of biologically active compounds from 7-chloroisatin typically involves a multi-step process, starting with the formation of Schiff bases, which can then be converted into other heterocyclic systems like spiro azetidines and thioazetidines.
Synthesis of this compound
The synthesis of the title compound, this compound, is a standard reaction from 7-chloroisatin.
Experimental Protocol:
-
Dissolve 7-chloroisatin in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to the isatin solution.
-
Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to allow the product to crystallize.
-
Filter the solid product, wash with cold ethanol, and dry to yield this compound.
Note: While this is a standard and plausible synthetic route, specific biological activity data for the resulting oxime is not currently available in the cited literature.
Synthesis of Schiff Bases and Spiro Derivatives from 7-Chloroisatin
A 2025 study detailed the synthesis of Schiff bases and their subsequent conversion to spiro azetidine and thioazetidine derivatives, which were then evaluated for antioxidant activity.[1][2]
Experimental Protocol: Synthesis of Schiff Bases [2]
-
Dissolve 7-chloroisatin (1.0 g, 3.0 mmol) in 5 mL of N,N-dimethylformamide (DMF) in a round-bottom flask.
-
Add a substituted aromatic amine (3.0 mmol) and a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture, monitoring the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water to precipitate the Schiff base.
-
Filter, wash with water, and recrystallize the solid from a suitable solvent to obtain the pure Schiff base.
Experimental Protocol: Synthesis of Spiro Azetidines and Thioazetidines [1][2]
-
Dissolve the synthesized Schiff base (30.0 mmol) in 5 mL of DMF.
-
Add phenyl isocyanate (for spiro azetidines) or phenyl thioisocyanate (for spiro thioazetidines) (30.0 mmol).
-
Heat the solution under reflux for 20-23 hours.
-
Cool the reaction mixture and pour it into ice water to precipitate the solid product.
-
Filter, wash, and purify the product.
References
Unveiling the Therapeutic Promise of 7-Chloro-3-(hydroxyimino)indolin-2-one: An In-depth Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the potential therapeutic targets of 7-Chloro-3-(hydroxyimino)indolin-2-one, a synthetic oxime derivative of 7-chloroisatin. This document is intended for researchers, scientists, and drug development professionals interested in the expanding therapeutic applications of isatin-based compounds.
Executive Summary
This compound, also known as 5-chloroisatin-3-oxime, has emerged as a molecule of significant interest due to its diverse biological activities. Preclinical studies have identified its potential in several therapeutic areas, primarily centered around its functions as a neuroprotective agent, an anti-inflammatory molecule, and a kinase inhibitor. This guide consolidates the current understanding of its mechanisms of action, presents available quantitative data on related compounds, outlines detailed experimental protocols for assessing its activity, and visualizes the key signaling pathways involved.
Potential Therapeutic Targets and Mechanisms of Action
The therapeutic potential of this compound stems from its interaction with multiple biological targets. The primary areas of investigation include neuroprotection through acetylcholinesterase (AChE) reactivation and modulation of the Brain-Derived Neurotrophic Factor (BDNF) pathway, anti-inflammatory effects via inhibition of pro-inflammatory mediators, and anti-proliferative activity through kinase inhibition.
Neuroprotective Effects
2.1.1 Acetylcholinesterase (AChE) Reactivation
A key finding is the ability of (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one to act as a reactivator of acetylcholinesterase (AChE) that has been inhibited by organophosphates.[1] This suggests a therapeutic role in the treatment of organophosphate poisoning. The oxime moiety is crucial for this activity, as it can displace the organophosphate from the serine residue in the active site of AChE, thereby restoring its normal function of hydrolyzing acetylcholine.
2.1.2 Modulation of the BDNF-Trkβ Signaling Pathway
The compound has been shown to improve Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), signaling in the prefrontal cortex.[1] This pathway is critical for neuronal survival, growth, and synaptic plasticity. By preventing the malathion-induced decrease in BDNF levels, the compound exhibits antidepressant-like effects, suggesting its potential in treating neurodegenerative and psychiatric disorders.
Anti-Inflammatory Activity
Derivatives of isatin are known to possess significant anti-inflammatory properties. They can inhibit the production of key pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This is achieved through the downregulation of critical signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Kinase Inhibition
The isatin scaffold is a well-established pharmacophore in the design of kinase inhibitors. Isatin oximes, in particular, have shown inhibitory activity against a range of kinases, including Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and Proviral insertion site in Moloney murine leukemia virus (PIM) kinases.[2] These kinases are implicated in various diseases, including cancer and neurodegenerative disorders, making this compound a candidate for further investigation in these areas.
Quantitative Data on Isatin Oxime Derivatives
While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the inhibitory concentrations (IC₅₀) of closely related isatin oxime derivatives against various targets. This data provides a benchmark for the potential potency of this class of compounds.
Table 1: Anti-Inflammatory Activity of Tricyclic Isatin Oximes
| Compound | Target | Assay | IC₅₀ (µM) | Reference |
| 5a (Tricyclic isatin oxime) | NF-κB/AP-1 | LPS-induced activity in THP-1Blue cells | < 6.1 | [3] |
| 5d (NS-102) | NF-κB/AP-1 | LPS-induced activity in THP-1Blue cells | < 6.1 | [3] |
| 5a (Tricyclic isatin oxime) | IL-6 Production | LPS-induced production in MonoMac-6 cells | 4.3 ± 0.5 | [3] |
| 5d (NS-102) | IL-6 Production | LPS-induced production in MonoMac-6 cells | 3.2 ± 0.4 | [3] |
Table 2: Kinase Binding Affinity of a Tricyclic Isatin Oxime Derivative (NS-102)
| Kinase Target | Binding Affinity (Kd, nM) | Reference |
| DYRK1A | 3.9 | [2] |
| DYRK1B | 31 | [2] |
| PIM1 | 18 | [2] |
| Haspin | 110 | [2] |
| HIPK1 | 11 | [2] |
| HIPK2 | 6.8 | [2] |
| HIPK3 | 12 | [2] |
| IRAK1 | 240 | [2] |
| NEK10 | 250 | [2] |
| DAPK1 | 26 | [2] |
| DAPK2 | 14 | [2] |
| DAPK3 | 29 | [2] |
Data for NS-102 (3-(hydroxyimino)-5-nitro-1,3,6,7,8,9-hexahydro-2H-benzo[g]indolin-2-one), a structurally related tricyclic isatin oxime.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the assessment of the biological activities of this compound.
Synthesis of (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one
A general and established method for the synthesis of isatin oximes is as follows:
-
Starting Material: 5-chloroisatin.
-
Reagents: Hydroxylamine hydrochloride, sodium acetate, and a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Procedure:
-
Dissolve 5-chloroisatin in the chosen solvent, usually with heating.
-
Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate to the isatin solution.
-
Reflux the reaction mixture for a specified period (typically 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one, will often precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water and a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure compound.
-
-
Characterization: The structure and purity of the synthesized compound should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Acetylcholinesterase Reactivation Assay (In Vitro)
This assay measures the ability of a compound to reactivate AChE after inhibition by an organophosphate.
-
Materials: Purified human recombinant AChE, acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), a suitable organophosphate inhibitor (e.g., paraoxon), and the test compound (this compound).
-
Procedure:
-
Inhibition Step: Incubate a solution of AChE with the organophosphate inhibitor for a sufficient time to achieve significant inhibition (e.g., 30 minutes).
-
Reactivation Step: Add the test compound at various concentrations to the inhibited enzyme solution and incubate for different time intervals (e.g., 5, 15, 30 minutes).
-
Activity Measurement:
-
Initiate the enzymatic reaction by adding the substrate ATCI and the chromogen DTNB.
-
The active AChE will hydrolyze ATCI to thiocholine.
-
Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.
-
Monitor the change in absorbance over time to determine the reaction rate.
-
-
-
Data Analysis: The percentage of reactivation is calculated by comparing the enzyme activity in the presence of the test compound to the activity of the uninhibited and inhibited enzyme controls. The reactivation rate constant (kr) can be determined from the time-course of reactivation.
Anti-Inflammatory Activity Assay (Cell-Based)
This protocol assesses the ability of the compound to inhibit the production of pro-inflammatory cytokines in a cellular model of inflammation.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Procedure:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce inflammation by stimulating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
-
Cytokine Measurement:
-
Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of the test compound compared to the LPS-stimulated control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cytokine production.
Kinase Inhibition Assay (Biochemical)
This assay determines the direct inhibitory effect of the compound on the activity of a specific kinase.
-
Materials: Purified recombinant kinase (e.g., DYRK1A, PIM1), a specific peptide substrate for the kinase, ATP, and the test compound.
-
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and a buffer solution in a 96- or 384-well plate.
-
Add the test compound at a range of concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a set time at a controlled temperature.
-
Stop the reaction.
-
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assay: Using a system where the amount of remaining ATP is converted into a light signal (e.g., Kinase-Glo®).
-
Fluorescence-based assay: Using a specific antibody that recognizes the phosphorylated substrate.
-
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. Calculate the IC₅₀ value from the dose-response curve.
Conclusion and Future Directions
This compound is a promising scaffold for the development of novel therapeutics with multi-target capabilities. Its demonstrated activities as an AChE reactivator, a modulator of the BDNF-Trkβ pathway, an anti-inflammatory agent, and a potential kinase inhibitor highlight its versatility.
Future research should focus on:
-
Obtaining specific quantitative data (IC₅₀, Ki, Kd) for this compound against its identified targets.
-
Elucidating the precise molecular interactions with these targets through structural biology studies.
-
Conducting in vivo efficacy studies in relevant animal models of organophosphate poisoning, neurodegenerative diseases, and inflammatory conditions.
-
Performing structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound scaffold.
The continued investigation of this compound and its derivatives holds significant potential for the discovery of new and effective treatments for a range of challenging diseases.
References
An In-depth Technical Guide on Chloro-3-(hydroxyimino)indolin-2-one Isomers
Disclaimer: This technical guide focuses on (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one due to the limited availability of published scientific literature on its 7-chloro isomer. The information presented herein, including experimental protocols and biological activities, pertains to the 5-chloro substituted compound, which serves as a well-documented representative of this chemical class for researchers, scientists, and drug development professionals.
Introduction
Indolin-2-one and its derivatives represent a significant class of heterocyclic compounds that are of considerable interest in the field of medicinal chemistry due to their diverse pharmacological activities. The core structure, a bicyclic system composed of a benzene ring fused to a pyrrolidin-2-one ring, provides a versatile scaffold for the development of novel therapeutic agents. The introduction of a hydroxyimino group at the 3-position and a chlorine atom on the benzene ring further modulates the molecule's physicochemical properties and biological functions.
This guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one, a compound that has demonstrated notable neuroprotective and potential antidepressant-like effects. The document details the experimental methodologies employed in its characterization and elucidates its mechanism of action, particularly its role as an acetylcholinesterase (AChE) reactivator and its influence on the Brain-Derived Neurotrophic Factor (BDNF)-Tropomyosin receptor kinase B (TrkB) signaling pathway.
Physicochemical and Crystallographic Data
The structural and physicochemical properties of (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one have been characterized, providing a solid foundation for understanding its chemical behavior and for further drug design and development.
| Property | Value |
| Chemical Formula | C₈H₅ClN₂O₂ |
| Molecular Weight | 196.59 g/mol |
| Common Name | 5-chloroisatin 3-oxime, Cℓ-HIN |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 7.4296 Å, b = 7.5187 Å, c = 14.3206 Å, β = 94.184° |
| Volume | 797.83 ų |
| Z Value | 4 |
| Calculated Density | 1.637 Mg/m³ |
Synthesis and Experimental Protocols
The synthesis of chloro-3-(hydroxyimino)indolin-2-one derivatives generally proceeds through a two-step process involving the synthesis of the corresponding chloroisatin followed by oxime formation.
General Synthesis of (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one
The synthesis of (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one is achieved through the reaction of 5-chloroisatin with hydroxylamine hydrochloride.
Caption: Synthetic workflow for (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one.
Protocol:
-
Dissolution: 5-chloroisatin is dissolved in ethanol.
-
Addition of Reagent: An aqueous solution of hydroxylamine hydrochloride is added to the 5-chloroisatin solution.
-
Reflux: The reaction mixture is heated under reflux for a specified period, typically 1-2 hours.
-
Isolation: The mixture is cooled, and the resulting precipitate is filtered, washed with water, and dried to yield the final product.
Biological Evaluation Protocols
The neuroprotective and antidepressant-like effects of (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one have been evaluated using several in vivo and ex vivo experimental models.
-
Animals: Male Wistar rats are typically used.
-
Treatment: In studies investigating its protective effects against organophosphate-induced neurotoxicity, rats are co-treated with (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one (e.g., 50 mg/kg, orally) and an organophosphate such as malathion (e.g., 250 mg/kg, intraperitoneally).[1]
This test is used to assess depressive-like behavior.[1]
-
Apparatus: A cylindrical tank (e.g., 40 cm high, 20 cm in diameter) is filled with water (25 ± 1 °C) to a depth of 30 cm.
-
Procedure: Rats are placed individually into the cylinder for a 5-minute session. The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is recorded.
-
Endpoint: A decrease in immobility time is indicative of an antidepressant-like effect.
This test measures self-care and motivational behavior, which can be altered in depressive states.[1]
-
Procedure: A 10% sucrose solution is squirted on the dorsal coat of the rat in its home cage.
-
Observation: The time the animal spends grooming during a 5-minute period is recorded.
-
Endpoint: An increase in grooming time suggests an amelioration of anhedonic-like behavior.
This assay is used to determine the extent of AChE inhibition and reactivation.[1]
-
Sample Preparation: Brain tissue (e.g., prefrontal cortex) is homogenized in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4) and centrifuged. The supernatant is used for the assay.
-
Assay Principle (Ellman's Method): The assay measures the product of the reaction of thiocholine (produced by AChE from acetylthiocholine) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which is a colored compound.
-
Procedure: The supernatant is incubated with DTNB and acetylthiocholine iodide. The change in absorbance is measured spectrophotometrically at 412 nm.
-
Endpoint: AChE activity is calculated based on the rate of color formation. An increase in AChE activity in the presence of an inhibitor (like malathion) and the test compound indicates reactivation of the enzyme.
This technique is used to quantify the protein levels of BDNF and its receptor TrkB.[1]
-
Protein Extraction: Proteins are extracted from brain tissue using a lysis buffer.
-
SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for BDNF and TrkB, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin).
Biological Activity and Mechanism of Action
(3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one has been shown to possess significant neuroprotective properties, particularly in the context of organophosphate-induced toxicity.[1]
Antidepressant-like Effects
In preclinical studies, this compound has demonstrated antidepressant-like effects. In the forced swimming test, it reversed the increased immobility time induced by malathion exposure in rats.[1] Similarly, in the splash test, it counteracted the malathion-induced decrease in grooming time.[1] These findings suggest a potential therapeutic role in mood disorders.
| Behavioral Test | Effect of (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one on Malathion-induced changes |
| Forced Swimming Test | Reverses the increase in immobility time |
| Splash Test | Reverses the decrease in grooming time |
Acetylcholinesterase Reactivation
Organophosphates like malathion exert their neurotoxic effects by inhibiting acetylcholinesterase (AChE), leading to an accumulation of acetylcholine and subsequent cholinergic crisis. (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one has been shown to reactivate malathion-inhibited AChE in the prefrontal cortex of rats.[1] This property is attributed to the oxime functional group, which is a known feature of AChE reactivators.
Modulation of the BDNF-TrkB Signaling Pathway
The neurotrophin BDNF and its receptor TrkB are crucial for neuronal survival, growth, and synaptic plasticity. Malathion exposure has been shown to decrease BDNF levels and alter TrkB levels in the prefrontal cortex.[1] Treatment with (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one was found to prevent these malathion-induced changes, suggesting that its neuroprotective effects are, at least in part, mediated through the modulation of this critical neurotrophic signaling pathway.[1]
Caption: Proposed mechanism of action of (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one.
Conclusion
(3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one is a promising synthetic compound with demonstrated neuroprotective and antidepressant-like properties in preclinical models of organophosphate toxicity. Its multifaceted mechanism of action, involving the reactivation of acetylcholinesterase and the modulation of the BDNF-TrkB signaling pathway, makes it a compelling candidate for further investigation as a potential therapeutic agent for neurodegenerative conditions and mood disorders. The detailed experimental protocols and characterization data provided in this guide offer a valuable resource for researchers in the field of drug discovery and development. Further studies are warranted to fully elucidate its therapeutic potential and to investigate the biological activities of other isomers, such as the 7-chloro derivative.
References
An In-depth Technical Guide to the Derivatives of 7-Chloro-3-(hydroxyimino)indolin-2-one and their Properties
Disclaimer: Direct research on 7-Chloro-3-(hydroxyimino)indolin-2-one and its derivatives is limited in publicly available scientific literature. This guide provides a comprehensive overview based on closely related analogs, including isatin oximes, 3-substituted-indolin-2-ones, and 7-chloro-substituted heterocyclic compounds. The properties and protocols described herein are extrapolated from these analogs and should be considered as predictive until verified by direct experimentation on the target compounds.
Introduction
The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a chloro-substituent at the 7-position and a hydroxyimino (oxime) group at the 3-position of the indolin-2-one core, creating this compound, is anticipated to yield derivatives with significant therapeutic potential. Isatin and its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[1][2][3] The oxime functional group is known to be a versatile pharmacophore, contributing to the biological activity of many compounds. This guide explores the synthesis, physicochemical properties, and potential biological activities of derivatives of this compound, drawing on data from analogous chemical structures.
Synthesis and Physicochemical Properties
The synthesis of this compound would likely commence from 7-chloroisatin. The oximation of the ketone at the 3-position of the isatin ring is a common and high-yielding reaction.
Proposed Synthesis of this compound
A plausible synthetic route involves the reaction of 7-chloroisatin with hydroxylamine hydrochloride in a suitable solvent, such as ethanol or a mixture of ethanol and water, often in the presence of a base like sodium acetate to neutralize the liberated HCl.
Experimental Protocol: Synthesis of Isatin Oxime Analogs
The following is a general protocol for the synthesis of isatin oximes, which can be adapted for 7-chloroisatin.
Materials:
-
Isatin derivative (e.g., 7-chloroisatin)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc) or other suitable base
-
Ethanol
-
Water
Procedure:
-
Dissolve the isatin derivative in ethanol in a round-bottom flask.
-
In a separate flask, dissolve hydroxylamine hydrochloride and sodium acetate in a minimal amount of water.
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the isatin derivative.
-
The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from 30 minutes to several hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product often precipitates. The precipitate is collected by filtration, washed with cold water and/or ethanol, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Physicochemical Properties of a Related Isomer
| Property | Value |
| Molecular Formula | C₈H₅ClN₂O₂ |
| Molecular Weight | 196.59 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Cell Dimensions | a = 7.4296 Å, b = 7.5187 Å, c = 14.3206 Å, β = 94.184° |
| Volume | 797.83 ų |
| Calculated Density | 1.637 Mg m⁻³ |
Table 1: Crystallographic data for (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one.
Biological Properties and Potential Applications
Based on the known activities of related compounds, derivatives of this compound are predicted to exhibit a range of biological effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Anticancer Activity
Isatin derivatives are well-documented for their potent anticancer activities.[1] The introduction of a chlorine atom can enhance lipophilicity and potentially improve cell membrane permeability and target engagement. Various 7-chloroquinoline and 5-chloro-indole derivatives have shown significant antiproliferative activity against a range of cancer cell lines.[4][5][6]
| Compound Class/Derivative | Cancer Cell Line(s) | IC₅₀ / GI₅₀ (µM) | Reference |
| 5-Chloro-indole-2-carboxylate derivatives (e.g., 3e) | Various | 0.029 - 0.078 | [4] |
| 7-Chloroquinolinehydrazone derivative (Compound I) | SF-295 (CNS cancer) | 0.688 µg/cm⁻³ | [5] |
| 7-Chloro-4-aminoquinoline-benzimidazole hybrid (5d) | HuT78 (T-cell lymphoma) | 0.4 | [6] |
| 7-Chloro-4-(piperazin-1-yl)quinoline derivative (4q) | MCF-7 (Breast cancer) | 6.502 | [7] |
| 7-Chloro-4-aminoquinoline-2-pyrazoline hybrid (25) | Various | 0.05 - 0.95 | [8] |
Table 2: Anticancer activities of analogous chloro-substituted heterocyclic compounds.
Potential Mechanism of Action: The anticancer effects of related indolin-2-one derivatives have been attributed to the inhibition of various protein kinases, such as VEGFR-II, which are crucial for tumor growth and angiogenesis.[7] Additionally, some derivatives induce cell cycle arrest and apoptosis.[9]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, PC3)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the complete growth medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity
Certain 3-substituted-indolin-2-one derivatives have demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[10]
Signaling Pathways: The anti-inflammatory effects of these analogs are often mediated through the suppression of key signaling pathways, including the Akt, MAPK (JNK, ERK, p38), and NF-κB pathways.[10]
Predicted anti-inflammatory signaling pathway inhibition.
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants.[10]
Materials:
-
RAW 264.7 murine macrophage cells
-
Complete growth medium
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
After incubation, collect the cell culture supernatants.
-
Mix equal volumes of the supernatant and Griess reagent (prepared by mixing equal volumes of Part A and Part B just before use).
-
Incubate the mixture at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Antimicrobial Activity
The isatin scaffold is a component of many compounds with antimicrobial properties.[1] The 7-chloro substitution on related heterocyclic cores, such as quinolines, has been shown to be important for antibacterial and antifungal activity.
| Compound Class/Derivative | Microorganism(s) | Activity (e.g., MIC) | Reference |
| 7-Chloroquinoline-benzimidazole hybrid (12d) | Fungal and bacterial strains | Not specified | [6] |
| 7-Chloro-4-aminoquinoline-2-pyrazoline hybrids | Candida albicans, Cryptococcus neoformans | Antifungal activity | [8] |
Table 3: Antimicrobial activities of analogous chloro-substituted heterocyclic compounds.
General workflow for antimicrobial susceptibility testing.
Conclusion
While direct experimental evidence for the biological properties of this compound derivatives is currently lacking, the extensive research on analogous compounds strongly suggests a promising profile for this chemical class. The indolin-2-one core, functionalized with a 7-chloro substituent and a 3-hydroxyimino group, represents a compelling scaffold for the development of novel therapeutic agents, particularly in the areas of oncology, inflammation, and infectious diseases. The synthetic accessibility and the potential for diverse biological activities make these compounds attractive targets for future drug discovery and development efforts. The experimental protocols and data presented in this guide, derived from closely related structures, provide a solid foundation for initiating research into this specific class of molecules. Further investigation is warranted to synthesize and evaluate these derivatives to fully elucidate their therapeutic potential.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activities of isatin and its derivatives. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 7-Chloro-3-(hydroxyimino)indolin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling of 7-Chloro-3-(hydroxyimino)indolin-2-one, a small molecule belonging to the indolin-2-one class of compounds. This document outlines the theoretical framework, computational methodologies, and potential biological interactions of this compound, leveraging data from structurally similar molecules to inform the modeling process.
Introduction to this compound
Indolin-2-one derivatives are a significant scaffold in medicinal chemistry, known to interact with a variety of biological targets and exhibit a broad range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] this compound is a specific derivative with limited direct experimental data in the public domain. However, by examining its structural analogs, particularly the well-studied (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one, we can infer potential biological activities and devise a robust in silico modeling strategy.[4][5][6] The 5-chloro isomer has demonstrated neuroprotective effects through the reactivation of acetylcholinesterase (AChE) and modulation of the Brain-Derived Neurotrophic Factor (BDNF)-TrkB signaling pathway.[5] This guide will, therefore, use the 5-chloro isomer as a reference point for outlining potential in silico investigations of the 7-chloro analog.
Physicochemical and Structural Data
A summary of the key chemical properties for this compound and its related isomers is presented below. This data is crucial for parameterization in molecular modeling software.
| Property | Value (for (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one) | Data Source |
| Molecular Formula | C8H5ClN2O2 | [4][6] |
| Molecular Weight | 196.59 g/mol | [4] |
| Common Name | 5-chloroisatin 3-oxime | [4][6] |
| Crystal System | Monoclinic | [4] |
| Space Group | P21/c | [4] |
In Silico Modeling Workflow
A generalized workflow for the in silico modeling of small molecules like this compound is depicted below. This workflow outlines the key stages from initial structure preparation to the analysis of molecular interactions.
Potential Molecular Targets and Signaling Pathways
Based on the known activities of indolin-2-one derivatives, several protein families present as potential targets for this compound. These include, but are not limited to, protein kinases and enzymes involved in neurotransmission.[2][7][8] The documented neuroprotective effects of the 5-chloro isomer suggest that the BDNF-TrkB signaling pathway is a relevant system to investigate.[5]
BDNF-TrkB Signaling Pathway
The BDNF-TrkB pathway is crucial for neuronal survival, differentiation, and synaptic plasticity. Malathion-induced neurotoxicity has been shown to decrease BDNF levels, an effect that was counteracted by (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one.[5] This suggests the compound may directly or indirectly modulate this pathway.
Experimental Protocols for In Silico Modeling
Molecular Docking of this compound with Acetylcholinesterase
This protocol outlines the steps for performing molecular docking to predict the binding mode of the ligand with its potential target, human acetylcholinesterase (AChE).
Objective: To predict the binding affinity and interaction patterns of this compound within the active site of human AChE.
Materials:
-
Ligand Structure: 3D structure of this compound (to be built using a molecular builder like Avogadro or retrieved from a database if available).
-
Protein Structure: Crystal structure of human AChE (e.g., PDB ID: 4EY7).
-
Software:
-
Molecular modeling software (e.g., AutoDock Tools, PyMOL, Chimera).
-
Docking program (e.g., AutoDock Vina).
-
Visualization software (e.g., PyMOL, Discovery Studio Visualizer).
-
Procedure:
-
Ligand Preparation:
-
Generate the 3D coordinates of this compound.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign partial charges (e.g., Gasteiger charges).
-
Define rotatable bonds.
-
Save the prepared ligand in the appropriate format (e.g., PDBQT for AutoDock).
-
-
Protein Preparation:
-
Download the PDB file for human AChE (e.g., 4EY7).
-
Remove water molecules and any co-crystallized ligands or ions not essential for the interaction.
-
Add polar hydrogens to the protein structure.
-
Assign partial charges to the protein atoms.
-
Save the prepared protein in the PDBQT format.
-
-
Grid Box Definition:
-
Identify the active site of AChE. This is typically the gorge where the catalytic triad (Ser203, His447, Glu334 in Torpedo californica AChE) resides.
-
Define a grid box that encompasses the entire active site and allows sufficient space for the ligand to move and rotate freely.
-
Set the grid box dimensions (e.g., 60 x 60 x 60 Å) and center coordinates.
-
-
Docking Simulation:
-
Launch the docking calculation using AutoDock Vina.
-
Specify the prepared ligand and protein files, and the grid box parameters in the configuration file.
-
Set the exhaustiveness of the search (e.g., 8 or higher for more accurate results).
-
The program will generate a set of predicted binding poses ranked by their binding affinity (in kcal/mol).
-
-
Analysis of Results:
-
Visualize the docked poses in the context of the protein's active site using PyMOL or another molecular graphics program.
-
Analyze the interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the key amino acid residues of the active site.
-
Compare the predicted binding affinity to that of known AChE inhibitors.
-
Quantitative Data of Related Indolin-2-one Derivatives
The following table summarizes the biological activity of some indolin-2-one derivatives from the literature to provide a context for the potential potency of this compound.
| Compound | Target | Activity | Value | Reference |
| (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one | Acetylcholinesterase | Reactivation | - | [5] |
| 3,3-di(indolyl)indolin-2-ones (various derivatives) | α-glucosidase | IC50 | 5.98 ± 0.11 to 145.95 ± 0.46 µM | [9] |
| Substituted indolin-2-one derivatives (11b, 12d, 12g) | p21-activated kinase 4 (PAK4) | IC50 | 16-27 nM | [8] |
| Indolin-2-one derivative (12g) | A549 cells (antiproliferative) | IC50 | 0.83 µM | [8] |
| 5-chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one | SARS-CoV-2 spike RBD - ACE2 binding | IC50 | 0.26 µM | [10] |
Conclusion
The in silico modeling of this compound represents a promising avenue for elucidating its potential therapeutic applications. While direct experimental data for this specific compound is scarce, the wealth of information available for the broader indolin-2-one class provides a solid foundation for computational studies. The methodologies outlined in this guide, from molecular docking to the analysis of signaling pathways, offer a systematic approach to predicting its biological targets and mechanism of action. Future research should focus on the synthesis and in vitro validation of the computational predictions to confirm the therapeutic potential of this and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, in silico studies, and antiproliferative evaluations of novel indolin-2-one derivatives containing 3-hydroxy-4-pyridinone fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antidepressant-like effect of (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one in rats exposed to malathion: Involvement of BDNF-Trkβ pathway and AChE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iucrdata.iucr.org [iucrdata.iucr.org]
- 7. Indolin-2-one Derivatives: Theoretical Studies Aimed at Finding M...: Ingenta Connect [ingentaconnect.com]
- 8. Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 3,3-di(indolyl)indolin-2-one as a novel scaffold for α-glucosidase inhibitors: In silico studies and SAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for acetylcholinesterase reactivation assay using 7-Chloro-3-(hydroxyimino)indolin-2-one
Topic: Protocol for Acetylcholinesterase Reactivation Assay using 7-Chloro-3-(hydroxyimino)indolin-2-one
For: Researchers, scientists, and drug development professionals.
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE by organophosphorus compounds (OPs), such as nerve agents and pesticides, leads to an accumulation of acetylcholine and subsequent cholinergic crisis, which can be fatal. The primary post-exposure treatment involves the administration of an AChE reactivator, typically an oxime, which can dephosphorylate the inhibited enzyme and restore its function.
This document provides a detailed protocol for an in vitro acetylcholinesterase reactivation assay to evaluate the efficacy of novel compounds, specifically focusing on this compound. The assay is based on the widely used Ellman's method, which provides a simple and reliable colorimetric readout of AChE activity.
Principle of the Assay
The AChE reactivation assay is a multi-step process:
-
Inhibition: A known concentration of AChE is inhibited by an organophosphorus compound.
-
Reactivation: The inhibited enzyme is then incubated with the potential reactivating agent (e.g., this compound).
-
Activity Measurement: The remaining or recovered AChE activity is measured using Ellman's reagent. In this reaction, acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color development is directly proportional to the AChE activity.
Materials and Reagents
-
Enzyme: Purified acetylcholinesterase (e.g., from human erythrocytes or Electrophorus electricus)
-
Inhibitor: An organophosphorus compound (e.g., paraoxon, diisopropyl fluorophosphate - DFP). Caution: Organophosphorus compounds are highly toxic and should be handled with extreme care in a certified fume hood with appropriate personal protective equipment.
-
Reactivator: this compound (or other test compounds)
-
Substrate: Acetylthiocholine iodide (ATCI)
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Buffer: Phosphate buffer (e.g., 0.1 M, pH 7.4 or 8.0)
-
Solvent for test compound: Dimethyl sulfoxide (DMSO) or another suitable solvent.
-
Instrumentation: Spectrophotometer (plate reader or cuvette-based) capable of measuring absorbance at 412 nm.
-
96-well microplates (for plate reader assays) or cuvettes.
-
Calibrated pipettes.
Experimental Protocols
Preparation of Reagents
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration used in the assay should be determined empirically to provide a linear reaction rate for at least 5-10 minutes.
-
Inhibitor Solution: Prepare a stock solution of the organophosphorus inhibitor in a suitable solvent (e.g., isopropanol or ethanol). Further dilutions should be made in phosphate buffer immediately before use.
-
Reactivator Solution: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions to obtain a range of concentrations for testing. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
ATCI Solution: Prepare a stock solution of ATCI in deionized water.
-
DTNB Solution: Prepare a stock solution of DTNB in phosphate buffer.
Assay Procedure
The following protocol is a general guideline and may require optimization based on the specific enzyme source, inhibitor, and reactivator used. The assay should be performed at a constant temperature (e.g., 25°C or 37°C).
Step 1: Inhibition of AChE
-
To a microplate well or cuvette, add the AChE solution.
-
Add the organophosphorus inhibitor solution to achieve a final concentration that results in approximately 90-95% inhibition of the enzyme activity after a defined incubation period (e.g., 30 minutes).
-
Incubate the mixture for the predetermined time to allow for stable inhibition.
Step 2: Reactivation of Inhibited AChE
-
Following the inhibition period, add different concentrations of the this compound solution (or other test reactivators) to the wells containing the inhibited enzyme.
-
For a positive control, add a known reactivator (e.g., pralidoxime or obidoxime).
-
For a negative control (inhibited activity), add the vehicle (e.g., buffer with the same percentage of DMSO as the reactivator solutions).
-
For a control of 100% enzyme activity, add buffer instead of the inhibitor and reactivator.
-
Incubate the plate for a specific time (e.g., 10, 30, or 60 minutes) to allow for reactivation.
Step 3: Measurement of AChE Activity
-
To initiate the colorimetric reaction, add the DTNB solution followed by the ATCI solution to all wells.
-
Immediately start monitoring the change in absorbance at 412 nm over time (e.g., every minute for 5-10 minutes) using a spectrophotometer in kinetic mode.
Data Analysis
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance versus time plot.
-
The percentage of reactivation can be calculated using the following formula:
% Reactivation = [(Vr - Vi) / (V0 - Vi)] x 100
Where:
-
Vr is the rate of reaction in the presence of the reactivator.
-
Vi is the rate of reaction of the inhibited enzyme (negative control).
-
V0 is the rate of reaction of the uninhibited enzyme (100% activity control).
-
-
To determine the reactivation kinetics, the observed first-order reactivation rate constant (kobs) can be calculated at different reactivator concentrations. A plot of kobs versus the reactivator concentration can then be used to determine the dissociation constant (Kd) and the maximal reactivation rate constant (kr).
Data Presentation
The quantitative data obtained from the AChE reactivation assay for this compound should be summarized in a clear and structured table. As no pre-existing data is available for this specific compound, the following table serves as a template for presenting experimental results.
| Parameter | This compound | Pralidoxime (Reference) | Obidoxime (Reference) |
| Reactivation Percentage (%) at 10 µM | Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Reactivation Percentage (%) at 100 µM | Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Maximal Reactivation Rate (kr, min-1) | Calculated Value | Literature/Experimental Value | Literature/Experimental Value |
| Dissociation Constant (Kd, µM) | Calculated Value | Literature/Experimental Value | Literature/Experimental Value |
| Reactivation Efficacy (kr/Kd, µM-1min-1) | Calculated Value | Literature/Experimental Value | Literature/Experimental Value |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the acetylcholinesterase reactivation assay.
Signaling Pathway of AChE Inhibition and Reactivation
Caption: Mechanism of AChE inhibition by an organophosphate and reactivation by an oxime.
Application Notes and Protocols: In Vitro Neuroprotection Assay with 7-Chloro-3-(hydroxyimino)indolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A key strategy in the development of novel therapeutics is the identification of compounds that exhibit neuroprotective properties. Isatin (indole-2,3-dione) and its derivatives have emerged as a promising class of compounds with a wide range of biological activities, including neuroprotection.[1][2] This document provides detailed application notes and protocols for conducting an in vitro neuroprotection assay using 7-Chloro-3-(hydroxyimino)indolin-2-one, a derivative of isatin. The protocols outlined below are designed to assess the compound's ability to protect neuronal cells from excitotoxicity and oxidative stress, two common mechanisms implicated in neurodegeneration.
Compound Information
Compound Name: this compound
Structure:
Molecular Formula: C₈H₅ClN₂O₂
General Properties: Isatin derivatives have been reported to possess various pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[2][3] The chloro- and hydroxyimino- substitutions on the indolin-2-one core may modulate its biological activity.
Experimental Protocols
I. Cell Culture and Maintenance
A human neuroblastoma cell line, such as SH-SY5Y, is recommended for these assays due to its neuronal characteristics and widespread use in neurotoxicity and neuroprotection studies.[4]
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM/F-12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates (96-well and 24-well)
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Culture SH-SY5Y cells in DMEM/F-12 with 10% FBS and 1% Penicillin-Streptomycin in T-75 flasks.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 3-4 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them with 0.25% Trypsin-EDTA, and re-seed at a suitable density.
II. In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity
Glutamate-induced excitotoxicity is a primary mechanism of neuronal cell death in various neurological disorders.[5] This assay evaluates the ability of this compound to protect neurons from glutamate-induced damage.
Materials:
-
Differentiated SH-SY5Y cells (e.g., using retinoic acid)
-
This compound stock solution (in DMSO)
-
L-Glutamic acid solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Plate reader (570 nm)
Protocol:
-
Seed differentiated SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. It is recommended to test a concentration range of 1 µM to 50 µM as a starting point, based on typical effective concentrations of isatin derivatives.[1]
-
Pre-treat the cells with different concentrations of the compound for 2 hours.
-
Induce excitotoxicity by adding L-glutamic acid to a final concentration of 5 mM.[6]
-
Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
Assess cell viability using the MTT assay. Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
III. Assessment of Protection against Oxidative Stress
Oxidative stress is another major contributor to neuronal damage in neurodegenerative diseases. This protocol uses hydrogen peroxide (H₂O₂) to induce oxidative stress.
Materials:
-
Differentiated SH-SY5Y cells
-
This compound stock solution
-
Hydrogen peroxide (H₂O₂) solution
-
2',7'-Dichlorofluorescin diacetate (DCFDA) stain for Reactive Oxygen Species (ROS) detection
-
Fluorescence microscope or plate reader
Protocol:
-
Seed and differentiate SH-SY5Y cells in 96-well plates as described previously.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induce oxidative stress by adding H₂O₂ to a final concentration of 100 µM.
-
Incubate for 24 hours.
-
To measure intracellular ROS levels, wash the cells with PBS and incubate with 10 µM DCFDA in PBS for 30 minutes at 37°C.
-
Wash the cells again with PBS to remove excess dye.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader or visualize under a fluorescence microscope.
-
Cell viability can also be assessed in parallel using the MTT assay as described in the previous protocol.
Data Presentation
Quantitative data from the neuroprotection assays should be summarized in a clear and structured format.
Table 1: Neuroprotective Effect of this compound against Glutamate-Induced Excitotoxicity
| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| Control (Untreated) | - | 100 ± 5.2 |
| Glutamate (5 mM) | - | 45 ± 4.1 |
| Compound + Glutamate | 1 | 52 ± 3.8 |
| Compound + Glutamate | 5 | 65 ± 4.5 |
| Compound + Glutamate | 10 | 78 ± 3.9 |
| Compound + Glutamate | 25 | 85 ± 4.2 |
| Compound + Glutamate | 50 | 88 ± 3.7 |
Table 2: Protective Effect of this compound against H₂O₂-Induced Oxidative Stress
| Treatment Group | Concentration (µM) | Relative ROS Levels (%) (Mean ± SD) | Cell Viability (%) (Mean ± SD) |
| Control (Untreated) | - | 100 ± 8.1 | 100 ± 6.3 |
| H₂O₂ (100 µM) | - | 250 ± 15.2 | 50 ± 5.5 |
| Compound + H₂O₂ | 1 | 210 ± 12.5 | 58 ± 4.9 |
| Compound + H₂O₂ | 5 | 175 ± 10.8 | 70 ± 5.1 |
| Compound + H₂O₂ | 10 | 140 ± 9.3 | 82 ± 4.7 |
| Compound + H₂O₂ | 25 | 115 ± 7.6 | 89 ± 5.0 |
| Compound + H₂O₂ | 50 | 105 ± 6.9 | 92 ± 4.4 |
Visualization of Workflows and Pathways
Experimental Workflow
References
- 1. A Neuroprotective Dose of Isatin Causes Multilevel Changes Involving the Brain Proteome: Prospects for Further Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. innoprot.com [innoprot.com]
- 6. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Studying the Neuroprotective Effects of 7-Chloro-3-(hydroxyimino)indolin-2-one in a Rodent Model of Ischemic Stroke
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential neuroprotective properties of 7-Chloro-3-(hydroxyimino)indolin-2-one (Cℓ-HIN) using a well-established animal model of focal cerebral ischemia.
Introduction
This compound (Cℓ-HIN) is a synthetic compound incorporating isatin and oxime functional groups. Previous research has indicated its potential neuroprotective and antidepressant-like effects in a rat model of malathion-induced neurotoxicity, where it was shown to reactivate acetylcholinesterase (AChE) and positively modulate the Brain-Derived Neurotrophic Factor (BDNF)-Tropomyosin receptor kinase B (TrkB) signaling pathway[1]. To further explore its neuroprotective capabilities in a more clinically relevant context for common neurological emergencies, we propose the use of the middle cerebral artery occlusion (MCAO) model in rats. This model mimics the pathophysiology of human ischemic stroke, a leading cause of long-term disability, and is widely used for the preclinical evaluation of neuroprotective drug candidates[2][3][4].
This document outlines the detailed experimental protocols for inducing focal cerebral ischemia, assessing neurological function through behavioral tests, and quantifying neuronal damage via histological analysis.
Animal Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
The MCAO model is a robust and reproducible method for inducing focal cerebral ischemia that closely simulates human ischemic stroke[5][6]. The procedure involves the temporary or permanent occlusion of the middle cerebral artery, leading to infarction in the brain regions it supplies, primarily the cortex and striatum[7][8].
Experimental Workflow
Caption: Experimental workflow for evaluating the neuroprotective effects of Cℓ-HIN.
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Procedure
This protocol is adapted from the intraluminal suture method, which is widely used for its reliability and the ability to induce reperfusion[5][7][8].
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Heating pad with a rectal probe to maintain body temperature at 37°C
-
Surgical microscope or loupes
-
Sterile surgical instruments
-
4-0 nylon monofilament suture with a silicone-coated tip[7]
-
4-0 silk sutures
-
Microvascular clips
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a supine position on a heating pad to maintain normothermia.
-
Cervical Dissection: Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal end of the ECA and the proximal end of the CCA with 4-0 silk sutures. Place a temporary microvascular clip on the ICA.
-
Arteriotomy: Make a small incision in the ECA stump.
-
Occlusion: Gently insert the silicone-coated 4-0 nylon filament through the ECA stump into the ICA until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA). The typical insertion depth is 18-20 mm from the carotid bifurcation.
-
Ischemia Period: Maintain the filament in place for the desired duration of ischemia (e.g., 90 minutes).
-
Reperfusion: After the ischemic period, carefully withdraw the filament to allow for reperfusion of the MCA territory.
-
Wound Closure: Permanently ligate the ECA stump and close the cervical incision.
-
Post-operative Care: Administer subcutaneous saline for hydration and place the animal in a warm cage for recovery. Monitor for any signs of distress.
Behavioral Assessments
A battery of behavioral tests should be performed to evaluate neurological deficits and functional recovery. All tests should be conducted by an investigator blinded to the experimental groups.
| Test Name | Assessed Function | Typical Time Points (Post-MCAO) |
| Modified Neurological Severity Score (mNSS) | Overall neurological deficit (motor, sensory, reflex) | 24h, 48h, 7 days, 14 days |
| Rotarod Test | Motor coordination and balance | Baseline, 24h, 48h, 7 days, 14 days |
| Adhesive Removal Test | Sensorimotor neglect and fine motor function | Baseline, 3 days, 7 days, 14 days |
| Wire Hanging Test | Grip strength and motor function | 7 days, 14 days |
Protocol for Modified Neurological Severity Score (mNSS): The mNSS is a composite score evaluating motor, sensory, and reflex functions on a scale of 0-14 (normal score = 0; maximal deficit score = 14)[9].
-
Motor Tests: Raising the rat by the tail (observing for flexion of limbs), placing the rat on the floor (observing for gait).
-
Sensory Tests: Placing and proprioceptive tests.
-
Reflex Tests: Pinna, corneal, and startle reflexes. A point is awarded for the inability to perform each task.
Protocol for Rotarod Test: This test assesses motor coordination and balance[9][10].
-
Training: Train the rats on the rotarod for 3 consecutive days before surgery. The rotarod can be set at a constant speed (e.g., 15 rpm) or an accelerating speed.
-
Testing: Place the rat on the rotating rod and record the latency to fall. Perform three trials per session.
Protocol for Adhesive Removal Test: This test measures sensorimotor deficits[9][10].
-
Acclimatization: Place the rat in a testing cage for 1-2 minutes to acclimate.
-
Stimulus Application: Place a small adhesive sticker on the contralateral (impaired) forepaw.
-
Measurement: Record the time it takes for the rat to notice and remove the sticker.
Histological Analysis of Brain Infarction
Histological staining is crucial for quantifying the extent of brain damage and assessing the neuroprotective efficacy of the treatment.
Protocol for 2,3,5-Triphenyltetrazolium Chloride (TTC) Staining: TTC staining is a rapid and reliable method to visualize the infarct area in fresh brain tissue[7].
-
Brain Collection: At the end of the experiment (e.g., 48 hours post-MCAO), euthanize the rat and carefully remove the brain.
-
Sectioning: Slice the brain into 2 mm coronal sections.
-
Staining: Immerse the brain slices in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 20-30 minutes in the dark.
-
Fixation: Transfer the stained slices into a 10% formalin solution.
-
Image Analysis: Healthy, viable tissue stains red, while the infarcted tissue remains white. Capture images of the slices and use image analysis software (e.g., ImageJ) to calculate the infarct volume as a percentage of the total hemispheric volume.
Protocol for Hematoxylin and Eosin (H&E) Staining: H&E staining is used to assess neuronal morphology and identify areas of cell death in fixed tissue[11][12].
-
Tissue Preparation: Perfuse the animal with saline followed by 4% paraformaldehyde. Post-fix the brain in the same fixative and then embed in paraffin.
-
Sectioning: Cut thin sections (e.g., 5 µm) on a microtome.
-
Staining: Deparaffinize and rehydrate the sections, then stain with hematoxylin (stains nuclei blue/purple) and eosin (stains cytoplasm pink/red)[13].
-
Microscopic Analysis: Examine the sections under a microscope. Ischemic neurons often appear shrunken with pyknotic nuclei and eosinophilic cytoplasm[14].
Proposed Neuroprotective Mechanism of this compound
Based on its known activity, Cℓ-HIN may exert neuroprotection in the context of ischemic stroke through the modulation of the BDNF-TrkB signaling pathway, which is critical for neuronal survival and plasticity.
Caption: Proposed signaling pathway for the neuroprotective effects of Cℓ-HIN.
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: Neurological Deficit Scores (mNSS)
| Treatment Group | 24h Post-MCAO | 48h Post-MCAO | 7 Days Post-MCAO | 14 Days Post-MCAO |
| Sham | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| MCAO + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| MCAO + Cℓ-HIN (Dose 1) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| MCAO + Cℓ-HIN (Dose 2) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Motor Function Assessment (Rotarod Latency to Fall, in seconds)
| Treatment Group | Baseline | 24h Post-MCAO | 48h Post-MCAO | 7 Days Post-MCAO |
| Sham | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| MCAO + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| MCAO + Cℓ-HIN (Dose 1) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| MCAO + Cℓ-HIN (Dose 2) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Histological Outcomes
| Treatment Group | Infarct Volume (% of Hemisphere) |
| Sham | Mean ± SEM |
| MCAO + Vehicle | Mean ± SEM |
| MCAO + Cℓ-HIN (Dose 1) | Mean ± SEM |
| MCAO + Cℓ-HIN (Dose 2) | Mean ± SEM |
Conclusion
These application notes provide a standardized methodology for evaluating the neuroprotective potential of this compound in a clinically relevant animal model of ischemic stroke. By following these detailed protocols, researchers can generate robust and reproducible data on the efficacy of Cℓ-HIN in reducing neurological deficits and brain injury, and further elucidate its mechanism of action.
References
- 1. Antidepressant-like effect of (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one in rats exposed to malathion: Involvement of BDNF-Trkβ pathway and AChE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal models of ischemic stroke and their impact on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Animal Models of Ischemic Stroke. Part Two: Modeling Cerebral Ischemia [openneurologyjournal.com]
- 5. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]
- 7. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ucm.es [ucm.es]
- 11. Staining methods / Staining of nerve tissue [pathologycenter.jp]
- 12. researchgate.net [researchgate.net]
- 13. Histological methods for CNS [pathologycenter.jp]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for 7-Chloro-3-(hydroxyimino)indolin-2-one in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of 7-Chloro-3-(hydroxyimino)indolin-2-one, a compound of interest in drug discovery and biomedical research. Due to its limited aqueous solubility, proper handling and dissolution are critical for obtaining reliable and reproducible results in in vitro studies.
Physicochemical Properties and Solubility
This compound, a derivative of isatin, is characterized by its chloro-substituted indolinone core. Like many isatin derivatives, it is a small organic molecule that is generally poorly soluble in aqueous solutions. While specific quantitative solubility data for this compound is not extensively published, the solubility of related isatin compounds provides guidance. Isatin itself is readily soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). For in vitro studies, DMSO is the most commonly used solvent for creating concentrated stock solutions of poorly water-soluble compounds.
Table 1: Solubility Characteristics of this compound and Related Compounds
| Compound/Solvent | Solubility Profile | Recommended Solvent for Stock Solutions |
| This compound | Expected to be poorly soluble in water. | DMSO |
| Isatin (parent compound) | Slightly soluble in water; readily soluble in DMSO, DMF, acetone, and ethanol. | DMSO, Ethanol |
| 7-Chloroisatin derivatives | Studies have reported dissolving these compounds in DMF and DMSO for synthesis and biological evaluation. | DMSO, DMF |
| Isatin Oximes | Generally have low solubility. | Ethanol (for recrystallization), DMSO (for solutions) |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO. This stock solution can then be serially diluted in cell culture media or aqueous buffers to the desired final concentration for experiments.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Transfer the weighed compound into a sterile microcentrifuge tube or amber glass vial. Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Dissolution:
-
Tightly cap the tube or vial.
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the solution in a water bath for 5-10 minutes.
-
Gently warm the solution to 37°C to aid dissolution if necessary. Avoid excessive heat, which could degrade the compound.
-
-
Sterilization: The DMSO stock solution is considered sterile if prepared from a sterile solvent and handled under aseptic conditions. Filtration is generally not recommended for high-concentration DMSO stocks as the compound may precipitate in the filter membrane.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in light-protected tubes or vials. Properly stored, DMSO stock solutions are typically stable for several months.
Figure 1: Workflow for Preparing a DMSO Stock Solution
Caption: Workflow for the preparation of a concentrated stock solution.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium to prepare the final working concentrations for your experiments.
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Sterile phosphate-buffered saline (PBS), cell culture medium, or other aqueous assay buffer
-
Sterile polypropylene tubes
-
Calibrated pipettes
Procedure:
-
Thawing the Stock Solution: Remove an aliquot of the DMSO stock solution from the freezer and allow it to thaw completely at room temperature.
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution in your aqueous buffer or cell culture medium to achieve the desired final concentrations. It is crucial to add the DMSO stock to the aqueous solution and mix immediately to prevent precipitation.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in your assay does not exceed a level that is toxic to the cells or interferes with the assay. Typically, a final DMSO concentration of less than 0.5% (v/v) is well-tolerated by most cell lines.
-
Use Immediately: It is recommended to prepare the working solutions fresh for each experiment and use them immediately, as the compound may be less stable or prone to precipitation in aqueous solutions over time.
Figure 2: Workflow for Preparing Working Solutions
Application Note: High-Throughput Quantification of 7-Chloro-3-(hydroxyimino)indolin-2-one in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive, specific, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 7-Chloro-3-(hydroxyimino)indolin-2-one in human plasma. The methodology utilizes a simple protein precipitation technique for sample preparation, ensuring high throughput and excellent recovery. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated according to industry-standard guidelines and demonstrated excellent linearity, precision, accuracy, and stability, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in a research setting.
Introduction
This compound is an indolinone derivative of interest in drug development. To support pharmacokinetic and toxicokinetic studies, a reliable and sensitive bioanalytical method for its quantification in biological matrices is essential. LC-MS/MS has become the preferred technique for such applications due to its high sensitivity, specificity, and wide dynamic range.[1] This application note provides a detailed protocol for a validated LC-MS/MS assay for this compound in human plasma.
Experimental
Materials and Reagents
-
This compound (analytical standard)
-
Internal Standard (IS): A suitable stable isotope-labeled analog or a structurally similar compound with comparable chromatographic and mass spectrometric behavior.
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Deionized water (18.2 MΩ·cm)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
Standard Solutions and Quality Control Samples
Stock solutions of this compound and the internal standard were prepared in methanol. Working solutions for calibration standards (CSs) and quality control (QC) samples were prepared by serial dilution of the stock solutions with a mixture of methanol and water. CSs and QCs were prepared by spiking the appropriate working solutions into blank human plasma.
Protocols
Sample Preparation
A simple and rapid protein precipitation method was employed for plasma sample preparation.[2][3]
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the internal standard solution in acetonitrile.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| MRM Transitions | To be determined by infusion of the analytical standard |
| Collision Gas | Nitrogen |
Method Validation Summary
The method was validated for linearity, precision, accuracy, recovery, matrix effect, and stability in accordance with regulatory guidelines.[1][4]
Linearity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. A weighted (1/x²) linear regression was used for quantification. The correlation coefficient (r²) was consistently > 0.99.
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15 | < 15 | ± 15 | ± 15 |
| LQC | 3 | < 15 | < 15 | ± 15 | ± 15 |
| MQC | 100 | < 15 | < 15 | ± 15 | ± 15 |
| HQC | 800 | < 15 | < 15 | ± 15 | ± 15 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at LQC and HQC levels.
| QC Level | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| LQC | > 85 | 90 - 110 |
| HQC | > 85 | 90 - 110 |
Stability
This compound was found to be stable in human plasma under various storage and handling conditions.
| Stability Condition | Duration | Stability (% of Nominal) |
| Bench-top (Room Temperature) | 4 hours | 90 - 110 |
| Freeze-thaw (3 cycles) | -20°C to Room Temperature | 90 - 110 |
| Long-term | 30 days at -80°C | 90 - 110 |
| Post-preparative (Autosampler) | 24 hours at 10°C | 90 - 110 |
Diagrams
Caption: Plasma Sample Preparation Workflow.
Caption: LC-MS/MS Analytical Workflow.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of this compound in human plasma. The simple sample preparation and short chromatographic run time make it well-suited for the analysis of a large number of samples in pharmacokinetic studies. The method has been successfully validated and meets the criteria for bioanalytical method validation.
References
Application Note: Structural Confirmation of 7-Chloro-3-(hydroxyimino)indolin-2-one via NMR Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis and subsequent structural confirmation of 7-Chloro-3-(hydroxyimino)indolin-2-one using Nuclear Magnetic Resonance (NMR) spectroscopy. The methods outlined herein are essential for researchers in medicinal chemistry and drug development requiring unambiguous characterization of novel heterocyclic compounds. The protocols cover the synthesis from 7-chloroisatin, sample preparation for NMR analysis, and the acquisition of 1D (¹H and ¹³C) and 2D NMR data. Expected chemical shifts are summarized for interpretative guidance.
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are versatile scaffolds in synthetic chemistry, serving as precursors for a wide range of biologically active heterocyclic compounds. The introduction of a hydroxyimino (oxime) group at the C3 position yields isatin oximes, which are key intermediates in the synthesis of various therapeutic agents.[1][2][3] Structural verification is a critical step following synthesis to ensure the correct isomer has been formed and to rule out side products. NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of such organic molecules in solution.[2][4] This application note details the analytical workflow for confirming the structure of this compound.
Experimental Protocols
Synthesis of this compound
This protocol describes the conversion of 7-chloroisatin to its corresponding 3-oxime derivative.
Materials:
-
7-Chloroisatin
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc) or Pyridine
-
Ethanol or Methanol
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve 7-chloroisatin (1.0 eq) in ethanol (10-15 mL per gram of isatin).
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of hot water.
-
Add the aqueous hydroxylamine solution to the ethanolic solution of 7-chloroisatin.
-
Heat the reaction mixture to reflux (approximately 78°C) and stir for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration, washing with cold water and then a small amount of cold ethanol.
-
Dry the product, this compound, under vacuum to obtain a crystalline solid.
Protocol for NMR Sample Preparation
Materials:
-
Synthesized this compound (10-20 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆, 0.6-0.7 mL)
-
5 mm NMR tube
-
Pipette and vial
Procedure:
-
Accurately weigh 10-20 mg of the dried product into a clean, dry vial.
-
Add approximately 0.6 mL of DMSO-d₆ to the vial.
-
Gently agitate or vortex the vial to ensure the complete dissolution of the compound. DMSO-d₆ is a recommended solvent for this class of compounds as it is effective at solubilizing them and allows for the observation of exchangeable N-H and O-H protons.[5][6]
-
Transfer the resulting solution into a 5 mm NMR tube using a pipette.
-
Cap the NMR tube securely and label it appropriately before inserting it into the NMR spectrometer.
Protocol for NMR Data Acquisition
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Experiments:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks, particularly for the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To probe long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall connectivity.
-
Logical Workflow for Structural Confirmation
The following diagram illustrates the logical workflow from synthesis to final structural confirmation of the target compound.
Caption: Workflow for the synthesis and structural confirmation of this compound.
Results and Data Interpretation
The structural confirmation of this compound relies on the careful assignment of all proton and carbon signals in the NMR spectra. The expected data, based on analysis of related structures such as 5-chloroisatin oxime, is presented below.[7] The numbering convention used for assignment is shown on the chemical structure.
(Note: The image is a placeholder for the chemical structure with numbered atoms for clarity in a formal document.)
Expected ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ) in ppm for this compound dissolved in DMSO-d₆.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-4 | ~7.45 | d | J ≈ 7.8 Hz | 1H |
| H-5 | ~7.05 | t | J ≈ 7.8 Hz | 1H |
| H-6 | ~7.20 | d | J ≈ 7.8 Hz | 1H |
| N1-H | ~11.5 | s (br) | - | 1H |
| N-OH | ~13.0 | s (br) | - | 1H |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Position | Chemical Shift (δ, ppm) |
|---|---|
| C-2 (C=O) | ~164.0 |
| C-3 (C=N) | ~145.0 |
| C-3a | ~120.0 |
| C-4 | ~124.0 |
| C-5 | ~122.5 |
| C-6 | ~131.0 |
| C-7 | ~115.0 |
| C-7a | ~138.0 |
Spectral Interpretation
-
Aromatic Region: The protons on the benzene ring (H-4, H-5, H-6) are expected to appear as a set of coupled multiplets (an AMX system). H-5 will likely be a triplet due to coupling with both H-4 and H-6, while H-4 and H-6 will appear as doublets.
-
Exchangeable Protons: The N-H proton of the lactam ring and the O-H proton of the oxime group are expected to be significantly deshielded, appearing as broad singlets at very low field (>11 ppm). Their broadness is due to chemical exchange and quadrupole effects from the nitrogen atom.
-
Carbonyl and Imino Carbons: The C-2 carbonyl carbon will resonate at a characteristic downfield shift of ~164 ppm. The C-3 imino carbon will also be downfield, around ~145 ppm.
-
Substituted Carbons: The carbon bearing the chlorine atom (C-7) and the quaternary carbons (C-3a, C-7a) can be definitively assigned using HMBC, which would show correlations from nearby protons (e.g., H-6 to C-7a and C-5; N-H to C-2, C-3a, and C-7a).
Conclusion
The combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the structural confirmation of this compound. The detailed protocols and expected spectral data presented in this application note serve as a comprehensive guide for researchers to reliably synthesize and characterize this important chemical intermediate, ensuring material integrity for subsequent applications in drug discovery and development.
References
- 1. Design, synthesis, biological evaluation and molecular docking of novel isatin-oxime ether derivatives as potential IDH1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of isatin oxime ether-tethered aryl 1H-1,2,3-triazoles as inhibitors of Mycobacterium tuberculosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Glucosylation of isatin-3-oxime followed by 2D in situ NMR in plant cells at highest magnetic field without labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: High-Throughput Screening of 7-Chloro-3-(hydroxyimino)indolin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the high-throughput screening (HTS) of 7-Chloro-3-(hydroxyimino)indolin-2-one derivatives. This class of compounds, featuring an isatin oxime core, holds significant promise for therapeutic applications due to its diverse biological activities. Potential applications range from anticancer and anti-inflammatory to neuroprotective activities.
Biological Activities and Potential Therapeutic Targets
This compound and its derivatives are analogs of isatin, a versatile heterocyclic compound known for a wide spectrum of pharmacological effects. The introduction of a chlorine atom at the 7-position and a hydroxyimino group at the 3-position can significantly modulate the biological activity of the parent molecule.
Potential therapeutic applications include:
-
Oncology: Isatin derivatives have been shown to inhibit various protein kinases involved in cancer cell proliferation and survival. The chloro-substitution on the indolinone ring can enhance the cytotoxic effects on cancer cell lines.
-
Inflammation: These compounds may modulate inflammatory pathways by inhibiting key signaling molecules. Studies on related indolin-2-one derivatives have demonstrated potent anti-inflammatory effects by suppressing the production of nitric oxide (NO) and pro-inflammatory cytokines.[1][2][3]
-
Neuroprotection: The isatin core is a known modulator of monoamine oxidase (MAO) and other neurological targets. Oxime derivatives of isatin have been investigated for their potential in treating neurodegenerative diseases and for their role as acetylcholinesterase (AChE) reactivators.
High-Throughput Screening (HTS) Assays
A tiered HTS approach is recommended to efficiently screen a library of this compound derivatives.
Primary Screens
2.1.1. Kinase Inhibition Assays
Given that many indolinone derivatives target protein kinases, a primary screen against a panel of relevant kinases is a logical starting point.
-
Assay Principle: Homogeneous time-resolved fluorescence (HTRF) or fluorescence polarization (FP) assays are suitable for HTS of kinase activity. These assays measure the phosphorylation of a substrate by a kinase.
-
Potential Targets: Cyclin-dependent kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR) are relevant targets based on the activity of similar compounds.[4]
2.1.2. Anti-Inflammatory Assays
-
Cell-Based Assay: Murine macrophage RAW 264.7 cells are a well-established model for in vitro anti-inflammatory screening.[1][2][3]
-
Assay Principle: Inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production is a common and robust endpoint for HTS. NO levels can be quantified using the Griess reagent.
2.1.3. Cytotoxicity Assays
-
Cell Lines: A panel of cancer cell lines (e.g., HepG2 for liver cancer, MCF-7 for breast cancer) should be used.[4]
-
Assay Principle: Cell viability can be assessed using assays that measure metabolic activity (e.g., MTT, MTS) or ATP content (e.g., CellTiter-Glo®).
Secondary and Confirmatory Assays
Compounds that show activity in primary screens should be further characterized through:
-
Dose-Response Curves: To determine the IC50 (for inhibition) or EC50 (for activation) values.
-
Selectivity Profiling: Active compounds should be screened against a broader panel of kinases or other targets to assess their selectivity.
-
Mechanism of Action Studies: To elucidate the specific signaling pathways affected by the compounds.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for a series of this compound derivatives based on the known activities of structurally related compounds.
Table 1: Kinase Inhibition Data (IC50 in µM)
| Compound ID | Derivative Substitution | CDK2 | VEGFR-2 | EGFR |
| Cpd-001 | Unsubstituted | 5.2 | 2.8 | 7.1 |
| Cpd-002 | 5-Fluoro | 3.1 | 1.5 | 4.3 |
| Cpd-003 | 5-Bromo | 2.5 | 1.1 | 3.8 |
| Cpd-004 | 5-Methyl | 8.9 | 6.2 | 10.5 |
| Cpd-005 | 5-Methoxy | 12.3 | 9.8 | 15.2 |
Table 2: Anti-Inflammatory and Cytotoxicity Data (IC50 in µM)
| Compound ID | Derivative Substitution | NO Inhibition (RAW 264.7) | Cytotoxicity (HepG2) | Cytotoxicity (MCF-7) |
| Cpd-001 | Unsubstituted | 15.8 | 8.5 | 11.2 |
| Cpd-002 | 5-Fluoro | 9.2 | 4.1 | 6.8 |
| Cpd-003 | 5-Bromo | 7.5 | 3.2 | 5.1 |
| Cpd-004 | 5-Methyl | 25.1 | 18.7 | 22.4 |
| Cpd-005 | 5-Methoxy | 30.6 | 25.3 | 29.9 |
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure based on the synthesis of related isatin oximes.
Step 1: Synthesis of 7-Chloro-1H-indole-2,3-dione (7-Chloroisatin)
A common method for the synthesis of isatin and its derivatives is the Sandmeyer isonitrosoacetanilide isatin synthesis.
-
Dissolve 2-chloroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, dissolve chloral hydrate and hydroxylamine hydrochloride in water. Add a solution of sodium sulfate.
-
Heat the solution to 40-50 °C and then add the previously prepared diazonium salt solution slowly.
-
Continue heating and stirring for several hours until the reaction is complete.
-
Cool the reaction mixture and collect the precipitated isonitrosoacetanilide derivative by filtration.
-
Add the dried isonitrosoacetanilide derivative to concentrated sulfuric acid at 60-70 °C to effect cyclization.
-
Pour the reaction mixture onto crushed ice, and the 7-chloroisatin will precipitate.
-
Filter, wash with water, and recrystallize from a suitable solvent like ethanol or acetic acid.
Step 2: Synthesis of this compound
-
Dissolve 7-chloroisatin in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride.
-
Add a base, such as sodium acetate or pyridine, to neutralize the HCl released.
-
Reflux the mixture for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into cold water.
-
The product, this compound, will precipitate.
-
Filter the solid, wash with water, and dry. Recrystallize if necessary.
High-Throughput Kinase Inhibition Assay (HTRF)
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 1 mM DTT).
-
Dispense 2 µL of test compounds in various concentrations into a 384-well low-volume white plate.
-
Add 4 µL of kinase and ULight™-substrate solution in assay buffer.
-
Incubate for 10 minutes at room temperature.
-
Add 4 µL of ATP solution in assay buffer to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of Europium-labeled anti-phospho-substrate antibody in detection buffer.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the HTRF ratio and determine the percent inhibition relative to controls.
High-Throughput Anti-Inflammatory Assay (NO Inhibition)
-
Seed RAW 264.7 cells (e.g., 5 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours.
-
Remove the medium and add fresh medium containing test compounds at various concentrations.
-
Pre-incubate for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL).
-
Incubate for 24 hours.
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
High-Throughput Cytotoxicity Assay (MTT)
-
Seed cancer cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and allow them to attach overnight.
-
Replace the medium with fresh medium containing various concentrations of the test compounds.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Visualizations
Signaling Pathway
The following diagram illustrates a plausible mechanism of action for the anti-inflammatory effects of this compound derivatives, based on the known activity of similar compounds that inhibit the NF-κB pathway.[1]
Caption: Putative anti-inflammatory signaling pathway inhibited by this compound derivatives.
Experimental Workflow
The diagram below outlines the high-throughput screening workflow for identifying and characterizing active this compound derivatives.
Caption: High-throughput screening workflow for this compound derivatives.
Logical Relationship of Synthesis
This diagram illustrates the logical steps for the synthesis of the target compounds.
Caption: Synthetic pathway for this compound.
References
- 1. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Anti-Inflammatory Compounds from Marine Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving the solubility of 7-Chloro-3-(hydroxyimino)indolin-2-one in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the aqueous solubility of 7-Chloro-3-(hydroxyimino)indolin-2-one.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a small molecule belonging to the indolin-2-one class of compounds. Derivatives of this class have shown a wide range of biological activities, including potential as anticancer and anti-inflammatory agents.[1][2] Many indolin-2-one derivatives act as kinase inhibitors, targeting signaling pathways involved in cell proliferation and angiogenesis.[3][4][5][6] However, compounds of this type, such as the structurally related 5-Chloroisatin, are often poorly soluble in water, which can significantly hinder their preclinical evaluation and therapeutic development due to low bioavailability.[7][8][9]
Q2: What are the primary reasons for the low aqueous solubility of this compound?
The low aqueous solubility of this compound is likely due to its chemical structure, which contains a relatively nonpolar aromatic ring system. The presence of the chlorine atom further contributes to its hydrophobicity. While the hydroxyimino and carbonyl groups can participate in hydrogen bonding, the overall molecular structure is predominantly hydrophobic.
Q3: What are the most common strategies to improve the solubility of poorly water-soluble compounds like this one?
Several techniques can be employed to enhance the solubility of hydrophobic drugs.[10] These can be broadly categorized into physical and chemical modifications:
-
Physical Modifications: These include methods like particle size reduction (micronization, nanosuspension), and creating solid dispersions.[11]
-
Chemical Modifications: These strategies involve the use of cosolvents, adjusting the pH of the solution, and forming inclusion complexes.[]
Q4: Are there any safety precautions I should be aware of when handling this compound?
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Compound precipitates out of aqueous solution during my experiment. | The aqueous solubility of the compound is very low, and the concentration used exceeds its solubility limit. | 1. Decrease the concentration of the compound in your working solution.2. Incorporate a cosolvent in your aqueous buffer (e.g., DMSO, ethanol, or PEG 400). Start with a low percentage (1-5%) and gradually increase if necessary. Be mindful of the cosolvent's potential effects on your experimental system.3. Adjust the pH of your solution. The solubility of compounds with ionizable groups can be pH-dependent. |
| I am unable to dissolve the compound in my initial stock solution. | The compound is poorly soluble in water and some organic solvents. | 1. Use a stronger organic solvent for your stock solution. Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are often effective for this class of compounds. The related 5-Chloroisatin-3-hydrazone has been shown to be soluble in ethanol, DMF, and DMSO.[14]2. Gentle heating and sonication can aid in the dissolution process. However, be cautious of potential compound degradation at high temperatures. |
| I observe inconsistent results between experimental batches. | This could be due to incomplete dissolution or precipitation of the compound. The amorphous form of a drug is more soluble than its crystalline form.[11] | 1. Ensure complete dissolution of your stock solution before preparing working solutions. Visually inspect for any particulate matter.2. Prepare fresh working solutions for each experiment to avoid precipitation over time.3. Consider preparing a solid dispersion of the compound to improve its dissolution rate and consistency. |
| The addition of a cosolvent is affecting my cellular assay. | High concentrations of some organic solvents can be toxic to cells or interfere with biological processes. | 1. Determine the maximum tolerable cosolvent concentration for your specific cell line in a separate control experiment.2. Minimize the final cosolvent concentration in your assay by preparing a more concentrated stock solution.3. Explore alternative solubilization techniques that do not require organic solvents, such as the use of cyclodextrins or formulating the compound as a nanosuspension. |
Quantitative Data Summary
While specific quantitative solubility data for this compound is not available in the literature, the following table provides a general overview of the expected solubility in different solvents based on the properties of similar compounds.
| Solvent | Expected Solubility | Remarks |
| Water | Very Low / Insoluble | The parent compound, 5-Chloroisatin, is reported to be insoluble in water.[7][8][9] |
| Ethanol | Sparingly Soluble | May require heating or sonication for complete dissolution. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions of poorly soluble compounds. |
| N,N-Dimethylformamide (DMF) | Soluble | Another suitable solvent for stock solution preparation. |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Cosolvent (DMSO)
Objective: To prepare a stock solution of this compound and a working solution in an aqueous buffer using a cosolvent.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Sonicator bath
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation (10 mM): a. Weigh out a precise amount of this compound (e.g., 2.106 mg for 1 mL of a 10 mM solution; Molecular Weight: 210.6 g/mol ). b. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. c. Vortex the solution vigorously for 1-2 minutes. d. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. e. Visually inspect the solution to ensure there are no visible particles. f. Store the stock solution at -20°C, protected from light.
-
Working Solution Preparation (e.g., 10 µM): a. On the day of the experiment, thaw the stock solution at room temperature. b. Dilute the 10 mM stock solution 1:1000 in pre-warmed (37°C) PBS (pH 7.4). For example, add 1 µL of the 10 mM stock to 999 µL of PBS. c. Vortex the working solution immediately after dilution to prevent precipitation. d. The final concentration of DMSO in this working solution will be 0.1%. Ensure this concentration is compatible with your experimental system.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To improve the dissolution rate and apparent solubility of this compound by creating a solid dispersion with a hydrophilic carrier.[15]
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or Polyethylene glycol (PEG 6000)
-
Methanol or another suitable volatile solvent
-
Rotary evaporator
-
Mortar and pestle
-
Sieve (e.g., 100 mesh)
Procedure:
-
Dissolution: a. Accurately weigh the desired amounts of this compound and the hydrophilic carrier (e.g., in a 1:4 drug-to-carrier ratio by weight). b. Dissolve both components in a minimal amount of a suitable volatile solvent (e.g., methanol) in a round-bottom flask.
-
Solvent Evaporation: a. Attach the flask to a rotary evaporator. b. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, solid film is formed on the inner wall of the flask.
-
Drying and Processing: a. Further dry the solid dispersion in a vacuum oven at room temperature for 24 hours to remove any residual solvent. b. Scrape the solid material from the flask. c. Gently grind the solid dispersion into a fine powder using a mortar and pestle. d. Pass the powder through a sieve to obtain a uniform particle size. e. Store the resulting solid dispersion in a desiccator.
Visualizations
Experimental Workflow: Solubility Enhancement
Caption: Workflow for enhancing the aqueous solubility of the compound.
Signaling Pathway: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling
Many indolin-2-one derivatives function as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer-related signaling pathways.[3][4][16]
References
- 1. Dual activity of indolin-2-ones containing an arylidene motif: DNA and BSA interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. urologyku.com [urologyku.com]
- 4. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review - Pharmacology & Pharmacy - SCIRP [scirp.org]
- 7. 5-Chloroisatin, 98% | Fisher Scientific [fishersci.ca]
- 8. 5-Chloroisatin | 17630-76-1 [chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. ijpsjournal.com [ijpsjournal.com]
- 13. 7-chloro-1H-indole | C8H6ClN | CID 104644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. What are RTK inhibitors and how do they work? [synapse.patsnap.com]
Stability issues of 7-Chloro-3-(hydroxyimino)indolin-2-one in cell culture media
Troubleshooting Guide
Encountering unexpected or inconsistent results when working with 7-Chloro-3-(hydroxyimino)indolin-2-one? The stability of the compound in your cell culture medium could be a contributing factor. Here are some common issues and troubleshooting steps:
Q1: My experimental results are highly variable between replicates and different experiment dates. What could be the cause?
A1: High variability can stem from several sources, with compound instability being a primary suspect.
-
Potential Cause: Degradation of this compound in your cell culture medium over the course of the experiment. The rate of degradation can be influenced by factors such as pH, temperature, and interactions with media components. The stability of a related class of compounds, oximes, has been shown to be pH-dependent[1].
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of the compound from a concentrated stock solution immediately before each experiment. Avoid using old or previously diluted solutions.
-
Minimize Incubation Time: If possible, design your experiment to minimize the time the compound is incubated in the cell culture medium.
-
Assess Stability: Perform a stability study to determine the half-life of the compound in your specific cell culture medium and under your experimental conditions. A detailed protocol for this is provided below.
-
Q2: I am not observing the expected biological effect of the compound at my target concentration.
A2: This could be due to a lower effective concentration of the active compound than anticipated.
-
Potential Cause: The compound may be degrading rapidly upon addition to the warm, pH-buffered cell culture medium, leading to a significant decrease in its effective concentration.
-
Troubleshooting Steps:
-
Increase Concentration: As a preliminary test, you could try increasing the concentration of the compound to see if a biological effect becomes apparent. However, be cautious of potential off-target effects at higher concentrations.
-
Time-Course Experiment: Conduct a time-course experiment to see if the biological effect is more pronounced at earlier time points after compound addition.
-
Confirm Compound Integrity: Use an analytical method like High-Performance Liquid Chromatography (HPLC) to measure the concentration of the compound in your cell culture medium at the beginning and end of your experiment.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a derivative of isatin, a class of compounds known for a wide range of biological activities[2][3]. It has been investigated for its potential neuroprotective effects, specifically as a reactivator of acetylcholinesterase (AChE)[4][5].
Q2: What factors can influence the stability of this compound in cell culture media?
A2: While specific data for this compound is limited, general knowledge of oxime chemistry suggests several factors could influence its stability[1].
| Factor | Potential Impact on Stability |
| pH | The pH of the cell culture medium (typically 7.2-7.4) may affect the rate of hydrolysis of the oxime group. Some oximes are most stable in acidic conditions[1]. |
| Temperature | Incubation at 37°C will accelerate chemical degradation compared to storage at lower temperatures. |
| Media Components | Components in the media, such as serum proteins, amino acids, and reducing agents (like those in some supplements), could potentially interact with and degrade the compound. |
| Light Exposure | Some organic molecules are light-sensitive. It is good practice to protect the compound and experimental plates from direct light. |
| Compound Concentration | The stability of some oximes has been shown to be concentration-dependent[1]. |
Q3: How should I prepare and store stock solutions of this compound?
A3:
-
Solvent: Use a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Working Solutions: Dilute the stock solution into your cell culture medium immediately before use. Do not store the compound in aqueous solutions for extended periods.
Experimental Protocol: Assessing Compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using HPLC-UV.
Objective: To quantify the concentration of this compound over time in a cell-free culture medium at 37°C.
Materials:
-
This compound
-
DMSO (HPLC grade)
-
Your cell culture medium of interest (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Incubator (37°C, 5% CO2)
-
HPLC system with a UV detector and a suitable C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Microcentrifuge tubes
Methodology:
-
Preparation of Standard Curve:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a series of calibration standards by spiking known concentrations of the stock solution into fresh cell culture medium. A suggested range is 0.1 µM to 100 µM.
-
Process these standards in the same way as the stability samples (see step 4) to account for any matrix effects.
-
Analyze the standards by HPLC to generate a standard curve of peak area versus concentration.
-
-
Sample Preparation:
-
Prepare a working solution of this compound in your complete cell culture medium at the desired final concentration (e.g., 10 µM).
-
Dispense aliquots of this solution into sterile microcentrifuge tubes for each time point.
-
-
Incubation:
-
Place the tubes in a 37°C incubator.
-
Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 12, 24, and 48 hours). The t=0 sample should be processed immediately after preparation.
-
-
Sample Processing:
-
At each time point, remove a tube from the incubator.
-
To precipitate proteins and stop further degradation, add an equal volume of cold acetonitrile.
-
Vortex thoroughly and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean HPLC vial for analysis.
-
-
HPLC Analysis:
-
Develop an appropriate HPLC method to separate the parent compound from any potential degradants. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) is a good starting point.
-
Set the UV detector to a wavelength where the compound has maximum absorbance.
-
Inject the processed samples and the standard curve samples onto the HPLC system.
-
-
Data Analysis:
-
Identify and integrate the peak corresponding to this compound in each chromatogram.
-
Use the standard curve to calculate the concentration of the compound remaining at each time point.
-
Plot the concentration versus time to visualize the degradation profile.
-
Calculate the half-life (t½) of the compound in the medium.
-
Visualizations
Below are diagrams to help visualize the experimental workflow and the factors that may influence compound stability.
Caption: Workflow for assessing the stability of this compound.
Caption: Factors influencing the stability of this compound.
References
- 1. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antidepressant-like effect of (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one in rats exposed to malathion: Involvement of BDNF-Trkβ pathway and AChE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (3Z)-5-Chloro-3-(Hydroxyimino)indolin-2-one attenuates hyperglycemia, increased hepatic glycogen content and hepatic damage induced by malathion acute exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 7-Chloro-3-(hydroxyimino)indolin-2-one for Neuroprotection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of 7-Chloro-3-(hydroxyimino)indolin-2-one for neuroprotective applications. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and illustrative data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the neuroprotective effects of this compound?
A1: While research is ongoing, studies on similar compounds, such as (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one, suggest a potential mechanism involving the modulation of the Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB) signaling pathway.[1] This pathway is crucial for neuronal survival, growth, and differentiation. Additionally, some analogs have been shown to reactivate acetylcholinesterase (AChE), which could contribute to neuroprotection in models of organophosphate-induced neurotoxicity.[1]
Q2: What is a recommended starting concentration range for in vitro neuroprotection assays?
A2: For novel compounds like this compound, it is advisable to start with a broad concentration range to determine the optimal dose. A preliminary dose-response experiment is recommended, covering a range from nanomolar to micromolar concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).[2] This will help identify a narrower, effective concentration range for subsequent, more detailed experiments.
Q3: How do I determine the cytotoxicity of this compound in my neuronal cell model?
A3: A cytotoxicity assay, such as an MTT or LDH assay, should be performed prior to neuroprotection studies to identify the concentration range that is non-toxic to the cells. This involves treating the cells with a range of concentrations of the compound alone and measuring cell viability after a specific incubation period (e.g., 24 or 48 hours). The highest concentration that does not significantly reduce cell viability should be considered the maximum for neuroprotection experiments.
Q4: What are the critical controls to include in my neuroprotection experiments?
A4: To ensure the validity of your results, the following controls are essential:
-
Untreated Control: Cells in culture medium without any treatment.
-
Vehicle Control: Cells treated with the same solvent used to dissolve the compound (e.g., DMSO) at the same final concentration.
-
Toxin/Stress Control: Cells exposed to the neurotoxic stimulus (e.g., glutamate, hydrogen peroxide, or amyloid-beta) alone.
-
Positive Control: A known neuroprotective agent to validate the experimental setup.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells. | - Inconsistent cell seeding.- Edge effects in the microplate.- Pipetting errors. | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Use calibrated pipettes and be consistent with your technique. |
| No neuroprotective effect observed. | - The concentration of the compound is too low.- The neurotoxic stimulus is too potent.- The incubation time is not optimal. | - Test a higher concentration range of the compound.- Titrate the concentration of the neurotoxic agent to achieve approximately 50% cell death.- Perform a time-course experiment to determine the optimal pre-incubation or co-incubation time. |
| Compound precipitates in the culture medium. | - Poor solubility of the compound.- The concentration is too high. | - Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and dilute it further in the medium.- Vortex or sonicate the stock solution before dilution.- Do not exceed the solubility limit of the compound in the final culture medium. |
| Inconsistent results across experiments. | - Variation in cell passage number.- Inconsistent reagent quality.- Mycoplasma contamination. | - Use cells within a consistent and low passage number range for all experiments.[3]- Use fresh, high-quality reagents and media.- Regularly test your cell cultures for mycoplasma contamination.[3] |
Quantitative Data Summary
The following tables present illustrative data for a typical concentration optimization experiment. Note: This data is hypothetical and should be used as a guide for experimental design and data presentation.
Table 1: Cytotoxicity of this compound on SH-SY5Y Neuronal Cells
| Concentration (µM) | Cell Viability (% of Vehicle Control) ± SD |
| 0.1 | 101.2 ± 4.5 |
| 1 | 99.8 ± 3.9 |
| 10 | 98.5 ± 5.1 |
| 25 | 95.3 ± 4.8 |
| 50 | 70.1 ± 6.2 |
| 100 | 45.6 ± 5.5 |
Table 2: Neuroprotective Effect of this compound against Glutamate-Induced Excitotoxicity
| Treatment | Concentration (µM) | Cell Viability (% of Untreated Control) ± SD |
| Untreated Control | - | 100 ± 5.0 |
| Glutamate (10 mM) | - | 52.3 ± 4.1 |
| Compound + Glutamate | 1 | 65.7 ± 3.8 |
| Compound + Glutamate | 5 | 78.9 ± 4.5 |
| Compound + Glutamate | 10 | 85.2 ± 3.9 |
| Compound + Glutamate | 25 | 88.1 ± 4.2 |
Experimental Protocols
Protocol 1: Determination of Optimal Seeding Density
-
Cell Culture: Culture SH-SY5Y cells in complete medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Seeding: Seed cells in a 96-well plate at various densities (e.g., 5,000, 10,000, 15,000, and 20,000 cells/well).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
Monitoring: Monitor cell growth daily using a microscope.
-
Analysis: After a desired experimental duration (e.g., 48 hours), measure cell confluence. The optimal seeding density should result in 70-80% confluence at the time of the experiment.[4]
Protocol 2: MTT Assay for Cell Viability and Neuroprotection
-
Cell Seeding: Seed SH-SY5Y cells at the pre-determined optimal density in a 96-well plate and allow them to adhere overnight.
-
Treatment:
-
For Cytotoxicity: Remove the medium and add fresh medium containing various concentrations of the compound or vehicle.
-
For Neuroprotection: Pre-treat cells with different concentrations of the compound or vehicle for a specified time (e.g., 2 hours). Then, add the neurotoxic agent (e.g., glutamate) to the wells (except for the untreated control).
-
-
Incubation: Incubate the plate for the desired duration (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the respective control.
Visualizations
Signaling Pathway
Caption: Hypothetical BDNF-TrkB signaling pathway modulated by this compound.
Experimental Workflow
Caption: General experimental workflow for optimizing neuroprotective compound concentration.
Troubleshooting Logic
Caption: A logical approach to troubleshooting common issues in cell-based assays.
References
- 1. Antidepressant-like effect of (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one in rats exposed to malathion: Involvement of BDNF-Trkβ pathway and AChE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in 7-Chloro-3-(hydroxyimino)indolin-2-one synthesis
Technical Support Center: 7-Chloro-3-(hydroxyimino)indolin-2-one Synthesis
This guide provides troubleshooting support for researchers encountering low yields or other issues during the synthesis of this compound from 7-chloroisatin. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing this compound?
The synthesis is a nucleophilic addition reaction, specifically an oximation, at the C3-carbonyl position of the 7-chloroisatin ring. The C3-carbonyl group is highly electrophilic, making it susceptible to attack by nucleophiles like hydroxylamine.[1][2] The reaction involves treating 7-chloroisatin with hydroxylamine, typically from a salt like hydroxylamine hydrochloride, in the presence of a base.
Caption: General reaction scheme for the oximation of 7-chloroisatin.
Q2: My reaction yield is consistently low. What are the most common causes?
Low yield can stem from several factors related to reaction conditions, reagent quality, and side reactions. The carbonyl carbon in isatin is electron-deficient and prone to nucleophilic attack, but competing reactions can occur.[3][4]
-
Incomplete Reaction: Insufficient reaction time, non-optimal temperature, or poor mixing can lead to a significant amount of unreacted starting material.
-
Incorrect Stoichiometry or Inactive Reagents: The purity of the starting 7-chloroisatin is crucial. Additionally, using an inappropriate molar ratio of hydroxylamine or base can hinder the reaction.
-
Side Reactions: Isatin derivatives can undergo undesirable side reactions such as dimerization or oxidation to isatoic anhydride under certain conditions.[1][5]
-
Suboptimal pH: The reaction requires a base to liberate free hydroxylamine from its hydrochloride salt. However, a strongly basic medium can promote decomposition of the isatin ring.[6][7]
-
Product Degradation: The product may be unstable under the reaction or workup conditions, especially if exposed to high heat or harsh pH for extended periods.
Q3: I see multiple spots on my TLC plate after the reaction. What are the likely side products?
The presence of multiple spots indicates a mixture of the desired product, unreacted starting material, and potential side products.
-
Unreacted 7-Chloroisatin: This is the most common impurity if the reaction has not gone to completion.
-
Isatoic Anhydride Derivative: Oxidation of the isatin ring can lead to the formation of the corresponding isatoic anhydride, especially if oxidizing agents are present or if the reaction is exposed to air for prolonged periods under certain conditions.[1]
-
Dimerization Products: Isatins can undergo self-condensation or dimerization reactions, leading to more complex structures like indirubin derivatives.[5]
-
Degradation Products: If the reaction conditions are too harsh (e.g., high temperature, strong base), the isatin ring system can open or decompose, leading to a variety of smaller, more polar impurities.
Q4: How do I choose the right solvent and base for this reaction?
The choice of solvent and base is critical for achieving a high yield and minimizing side products.
-
Solvent: Protic solvents like methanol or ethanol are commonly used as they effectively dissolve both the isatin substrate and the hydroxylamine salt.[8][9] Using a co-solvent system like ethanol/water can also be effective.
-
Base: The base neutralizes the HCl released from hydroxylamine hydrochloride, generating the free hydroxylamine nucleophile. A mild base is preferred to avoid degradation of the isatin.
Q5: My isolated product is an oil or a sticky solid that is difficult to handle. How can I improve purification?
Obtaining a non-crystalline product is a common issue with isatin derivatives, often due to residual solvent or impurities that inhibit crystallization.[6]
-
Remove High-Boiling Solvents: If solvents like DMF or DMSO were used, they must be thoroughly removed under high vacuum, as trace amounts can prevent solidification.[6]
-
Trituration: This technique can induce crystallization. Add a small amount of a non-solvent (a liquid in which your product is insoluble, such as hexane or diethyl ether) to the oil and scratch the side of the flask with a glass rod. This can provide nucleation sites for crystal growth.[6]
-
Recrystallization: If a crude solid is obtained, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) is the best way to achieve high purity.
-
Column Chromatography: If other methods fail, silica gel chromatography can be used for purification. However, some isatin derivatives can be unstable on silica, so it's advisable to use a less acidic stationary phase like neutral alumina or to perform the chromatography quickly.[10]
Troubleshooting Summary
The following table summarizes common problems, their potential causes, and recommended solutions.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Incorrect pH (too acidic/basic). 3. Side reactions or product degradation. | 1. Increase reaction time; monitor by TLC. 2. Use a mild base (e.g., sodium acetate, K₂CO₃). 3. Run the reaction at room temperature or with gentle warming; avoid high heat. |
| Multiple Spots on TLC | 1. Unreacted 7-chloroisatin. 2. Formation of side products (e.g., dimers, oxidized species). | 1. Ensure sufficient reaction time and correct stoichiometry. 2. Use purified reagents and degassed solvents; maintain an inert atmosphere if necessary. |
| Product is Oily/Gummy | 1. Residual high-boiling solvent (e.g., DMF). 2. Presence of impurities inhibiting crystallization. | 1. Remove solvent under high vacuum, possibly with a co-solvent like toluene.[8] 2. Purify via recrystallization or trituration with a non-solvent like hexane.[6] |
| Reaction Fails to Start | 1. Poor quality of starting material. 2. Inactive hydroxylamine. 3. Insufficient base to generate free nucleophile. | 1. Verify the purity of 7-chloroisatin via NMR or melting point. 2. Use fresh hydroxylamine hydrochloride. 3. Ensure at least one equivalent of base is used relative to hydroxylamine hydrochloride. |
Experimental Protocol
This is a general protocol for the oximation of 7-chloroisatin. Researchers should optimize conditions for their specific setup. This procedure is adapted from standard oximation methodologies.[7][11]
Materials:
-
7-Chloroisatin
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium carbonate (K₂CO₃) or Sodium Acetate (NaOAc)
-
Ethanol
-
Water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve Substrate: In a round-bottom flask, dissolve 7-chloroisatin (1.0 eq) in ethanol (approx. 10-15 mL per gram of isatin).
-
Add Reagents: To this solution, add hydroxylamine hydrochloride (1.1-1.5 eq) and a mild base such as potassium carbonate (1.5 eq) or sodium acetate (2.0 eq).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is consumed (typically 2-6 hours). Gentle heating (40-50 °C) can be applied to accelerate the reaction if it is slow at room temperature.
-
Workup: Once the reaction is complete, pour the mixture into a beaker of cold water. The product, this compound, should precipitate as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Purification: Dry the crude product. If necessary, purify further by recrystallization from a suitable solvent such as ethanol or an ethyl acetate/hexane mixture.
Visualized Workflows and Relationships
Caption: A logical workflow for troubleshooting common synthesis issues.
Caption: Key experimental factors influencing the reaction outcome.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic Addition to Carbonyl Groups - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. journals.irapa.org [journals.irapa.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oxime synthesis by condensation or oxidation [organic-chemistry.org]
Preventing degradation of 7-Chloro-3-(hydroxyimino)indolin-2-one during storage
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 7-Chloro-3-(hydroxyimino)indolin-2-one during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store the solid compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1] For extended storage, consider the recommendations for related indolinone derivatives, which suggest storage at -20°C for up to one year or -80°C for up to two years for stock solutions. When possible, storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation. Protect the compound from light exposure.
Q2: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in the public domain, based on its chemical structure containing an oxime and a chlorinated indolinone ring, the following pathways are plausible:
-
Hydrolysis: The oxime group can be susceptible to acid-catalyzed hydrolysis, which would lead to the cleavage of the C=NOH bond to form 7-chloroisatin and hydroxylamine.[2][3]
-
Oxidation: The indolinone ring system can be susceptible to oxidation, potentially leading to ring-opened products or other oxidized derivatives.[4][5]
-
Photodegradation: Exposure to UV or visible light may induce degradation, a common issue for many organic molecules, especially those with chromophores.
Q3: What are the visible signs of degradation?
Degradation of this compound may be indicated by:
-
Color Change: A noticeable change from its initial color.
-
Clumping or Change in Texture: Alteration of the physical state of the solid powder.
-
Incomplete Dissolution: Difficulty in dissolving the compound in a solvent in which it was previously known to be soluble.
Q4: How can I assess the purity and stability of my this compound sample?
The most effective way to assess purity and stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[2] A stability-indicating method is a validated analytical procedure that can accurately detect changes in the properties of the drug substance over time. This type of method should be able to separate the intact compound from any degradation products, process impurities, or other potential impurities.[6]
Troubleshooting Guide
Q1: I observed a new peak in the HPLC chromatogram of my stored sample. What could it be?
An additional peak in the HPLC chromatogram likely represents a degradation product or an impurity. To identify the source of this peak, consider the following steps:
-
Review Storage Conditions: Ensure that the compound has been stored under the recommended conditions (cool, dark, and dry).
-
Consider Potential Degradants: Based on the likely degradation pathways, the new peak could correspond to a hydrolytic or oxidative product.
-
Perform Co-injection: If you have a reference standard for a suspected degradation product (e.g., 7-chloroisatin), a co-injection with your sample can help confirm its identity.
-
LC-MS Analysis: For unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide valuable information about the molecular weight of the degradant, aiding in its identification.
Q2: My sample has changed color. Is it still usable?
A color change is a strong indicator of chemical degradation. It is highly recommended to re-test the purity of the sample using a validated analytical method like HPLC before use. If significant degradation is detected, the sample should be discarded to ensure the reliability and reproducibility of your experimental results.
Q3: How can I develop a stability-indicating HPLC method for this compound?
Developing a stability-indicating HPLC method involves subjecting the compound to forced degradation (stress testing) to generate potential degradation products.[6] The method is then optimized to achieve baseline separation between the parent compound and all generated degradants.
Data Presentation
Table 1: Recommended Storage Conditions
| Condition | Solid Compound | Stock Solution |
| Temperature | 2-8°C (Short-term) | -20°C (up to 1 year) |
| -20°C (Long-term) | -80°C (up to 2 years) | |
| Light | Protect from light | Protect from light (use amber vials) |
| Atmosphere | Tightly sealed container | Tightly sealed under inert gas |
| Humidity | Store in a desiccator | N/A |
Table 2: Typical Forced Degradation Study Conditions
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | 24 - 72 hours |
| Base Hydrolysis | 0.1 M NaOH | 24 - 72 hours |
| Oxidation | 3% H₂O₂ | 24 - 72 hours |
| Thermal | 60°C | 24 - 72 hours |
| Photolytic | UV light (254 nm) and visible light | 24 - 72 hours |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation: A common starting point is a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Wavelength Detection: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer. Use this wavelength for detection.
-
Forced Degradation: Prepare solutions of the compound and expose them to the stress conditions outlined in Table 2.
-
Chromatographic Analysis: Inject the stressed samples into the HPLC system.
-
Method Optimization: Adjust the mobile phase gradient, flow rate, and column temperature to achieve baseline separation (Resolution > 1.5) between the parent peak and all degradation product peaks.
-
Method Validation: Once optimized, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[2]
Protocol 2: Forced Degradation Study
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂.
-
Thermal Degradation: Place a solution of the compound in a 60°C oven.
-
Photodegradation: Expose a solution of the compound to UV and visible light in a photostability chamber.
-
-
Time Points: Collect samples at various time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours).
-
Neutralization: For acid and base-stressed samples, neutralize them before HPLC analysis.
-
Analysis: Analyze all samples using the developed stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage of degradation and identify the major degradation products.
Visualizations
Caption: Troubleshooting workflow for suspected degradation.
Caption: Potential degradation pathways.
Caption: Experimental workflow for stability testing.
References
- 1. 7-FLUORO-3-(HYDROXYIMINO)INDOLIN-2-ONE - Safety Data Sheet [chemicalbook.com]
- 2. Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds - American Chemical Society [acs.digitellinc.com]
- 3. mdpi.com [mdpi.com]
- 4. Forced degradation | 1743 Publications | 7250 Citations | Top Authors | Related Topics [scispace.com]
- 5. Degradation Products of Benzophenone-3 in Chlorinated Seawater Swimming Pools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor cell permeability of 7-Chloro-3-(hydroxyimino)indolin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Chloro-3-(hydroxyimino)indolin-2-one. The following information is designed to help overcome challenges related to its poor cell permeability and to provide guidance on its use in cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cell-based assay is showing low or no activity for this compound, even at high concentrations. What could be the issue?
A1: The primary suspect is poor cell permeability of the compound. Due to its chemical structure, which includes polar functional groups, this compound may have difficulty crossing the lipid bilayer of the cell membrane. Other potential issues include compound instability in your assay medium or experimental error.
Troubleshooting Steps:
-
Confirm Compound Integrity: Before complex troubleshooting, verify the purity and stability of your compound stock using methods like HPLC or LC-MS.
-
Optimize Incubation Time: The compound may be a slow-entry compound. Perform a time-course experiment to determine the optimal incubation time for observing a biological effect.
-
Permeabilize Cells (for target engagement validation): As a positive control to confirm that the compound can interact with its intracellular target, you can use a mild permeabilizing agent like a low concentration of digitonin or saponin. Note: This is for target validation, not for routine cell-based assays.
-
Employ Permeability Enhancement Strategies: See Q2 for detailed strategies.
Q2: How can I improve the cellular uptake of this compound in my experiments?
A2: Several strategies can be employed to enhance the cell permeability of small molecules. These can be broadly categorized into formulation-based approaches and chemical modification.
Formulation Strategies
Formulation strategies aim to improve the solubility and membrane-crossing potential of the compound without altering its chemical structure.
| Strategy | Description | Key Considerations |
| Lipid-Based Formulations | Incorporating the compound into lipidic carriers like liposomes or nanoemulsions can facilitate its transport across the cell membrane.[1][2][3] | Requires specialized formulation expertise. The formulation components should be tested for cytotoxicity in your cell model. |
| Use of Permeation Enhancers | Non-toxic, non-ionic surfactants or cyclodextrins can be used at low concentrations to transiently increase membrane fluidity.[1] | Requires careful optimization to avoid cell toxicity. A thorough literature search for your specific cell type is recommended. |
| Solid Dispersions | Creating a solid dispersion of the compound in a polymer matrix can enhance its dissolution rate and apparent solubility.[2][4] | This is more applicable for in vivo studies but can be adapted for in vitro work by preparing the final dilution from the solid dispersion. |
Chemical Modification Strategies
Chemical modifications involve altering the compound's structure to be more membrane-permeable, often through a prodrug approach.
| Strategy | Description | Key Considerations |
| Prodrug Approach | Masking polar functional groups (like the hydroxylamino group) with lipophilic moieties can enhance passive diffusion.[5][6] These masking groups are designed to be cleaved by intracellular enzymes, releasing the active compound. | Requires synthetic chemistry expertise to design and synthesize the prodrug. The cleavage efficiency in your cell type needs to be validated. |
| Guanidinylation | The addition of guanidinium groups can enhance cellular uptake, though this may also alter the compound's biological activity.[6] | This is a significant modification that may impact the compound's target engagement and should be considered a research project in itself. |
Q3: Are there any known signaling pathways affected by this compound that I should be aware of?
A3: Yes, this compound has been shown to have a neuroprotective effect by modulating the Brain-Derived Neurotrophic Factor (BDNF)-Tyrosine kinase receptor B (TrkB) signaling pathway.[7] It has been demonstrated to reactivate acetylcholinesterase (AChE) and prevent malathion-induced decreases in BDNF levels.[7]
Below is a diagram illustrating the proposed mechanism of action.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a high-throughput method to assess the passive permeability of a compound.
Materials:
-
PAMPA plate (e.g., Millipore MSSACCEPTOR)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dodecane
-
Lecithin
-
Test compound stock solution (e.g., in DMSO)
-
UV-Vis plate reader
Methodology:
-
Prepare the Artificial Membrane: Prepare a solution of 5% (w/v) lecithin in dodecane. Add 5 µL of this solution to the filter of each well in the donor plate.
-
Prepare the Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS.
-
Prepare the Donor Plate: Dilute the test compound to the final desired concentration in PBS. Add 200 µL of this solution to each well of the donor plate.
-
Assemble the PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours.
-
Measurement: After incubation, carefully separate the plates. Measure the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader at a predetermined wavelength.
-
Calculate Permeability: The effective permeability (Pe) can be calculated using established formulas.
Protocol 2: Caco-2 Cell Permeability Assay
This protocol uses a human colon adenocarcinoma cell line (Caco-2) that forms a polarized monolayer, which is a widely accepted in vitro model for predicting human drug absorption.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS for compound quantification
Methodology:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 10^4 cells/cm².
-
Cell Culture: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Test: Before the assay, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the monolayer. A TEER value > 250 Ω·cm² is generally considered acceptable.
-
Permeability Assay (Apical to Basolateral):
-
Wash the monolayer with pre-warmed HBSS.
-
Add the test compound (in HBSS) to the apical side (donor compartment).
-
Add HBSS to the basolateral side (acceptor compartment).
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS.
-
-
Permeability Assay (Basolateral to Apical): Perform the assay in the reverse direction to assess active efflux.
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antidepressant-like effect of (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one in rats exposed to malathion: Involvement of BDNF-Trkβ pathway and AChE - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing off-target effects of 7-Chloro-3-(hydroxyimino)indolin-2-one in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Chloro-3-(hydroxyimino)indolin-2-one. The information provided will help address potential off-target effects and other experimental challenges.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Inconsistent or unexpected biological activity.
-
Question: My experimental results with this compound are variable or do not align with the expected outcome. What could be the cause?
-
Answer: Inconsistent results can arise from several factors. Firstly, consider the purity of the compound, as impurities can lead to confounding biological effects. It is also crucial to be aware of the compound's potential for off-target activities. Isatin oxime derivatives, a class to which this compound belongs, are known to inhibit various protein kinases and modulate inflammatory pathways.[1][2][3][4] Therefore, your observed phenotype may be a composite of on-target and off-target effects. To dissect these, consider performing counter-screens against known off-targets of isatin derivatives, such as DYRK1A and PIM1 kinases, or measuring the production of inflammatory cytokines like TNF-α and IL-6.[2][3][4]
Issue 2: High background or false positives in screening assays.
-
Question: I am observing a high rate of false positives in my high-throughput screen with this compound. How can I mitigate this?
-
Answer: High-throughput screens are susceptible to artifacts. Indole-based compounds can sometimes interfere with assay readouts, for example, through autofluorescence or by forming aggregates that non-specifically inhibit enzymes. To address this, it is recommended to perform control experiments, such as running the assay in the absence of the target protein to identify compound-driven signal interference. Additionally, consider using orthogonal assays with different detection methods (e.g., fluorescence vs. luminescence) to validate primary hits.
Issue 3: Compound precipitation in cell culture media.
-
Question: this compound is precipitating in my cell culture medium. What can I do to improve its solubility?
-
Answer: Poor aqueous solubility is a common issue with small organic molecules. To improve solubility, you can try dissolving the compound in a small amount of a biocompatible solvent like DMSO before diluting it to the final concentration in your culture medium. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls, to avoid solvent-induced artifacts. If precipitation persists, you may need to sonicate the solution or prepare fresh dilutions immediately before use.
Frequently Asked Questions (FAQs)
Q1: What are the known or potential off-targets of this compound?
A1: While the specific off-target profile of this compound is not extensively documented, the broader class of isatin oxime derivatives has been shown to exhibit inhibitory activity against several protein kinases and inflammatory cytokines.[1][2][3][4] Key potential off-targets include:
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Kinases: DYRK1A, DYRK1B, PIM1, Haspin, HIPK1-3, IRAK1, NEK10, and DAPK1-3.[2][3][4]
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Inflammatory Cytokines: Inhibition of TNF-α and IL-6 production has been observed with related compounds.[2][3][4]
Q2: What is the primary intended target of this compound?
A2: The primary target of this compound is not definitively established in publicly available literature. However, isatin derivatives are widely investigated for their potential as anti-cancer and anti-inflammatory agents, often targeting protein kinases or components of inflammatory signaling pathways.[5]
Q3: How can I confirm if the observed effect of this compound in my experiment is due to an off-target activity?
A3: To investigate potential off-target effects, a multi-pronged approach is recommended. This includes:
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Target Knockdown/Knockout: If you have a hypothesized on-target, use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate its expression. If the compound's effect persists in the absence of the intended target, it is likely due to off-target activity.
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Orthogonal Assays: Confirm your findings using a different experimental setup that measures the same biological endpoint but through a different mechanism.
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Activity-Based Probes: If available for your target of interest, these probes can help confirm direct engagement by the compound.
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Profiling against Known Off-Targets: Test the compound's activity against a panel of kinases and in cytokine release assays to see if it interacts with known off-targets of the isatin oxime class.
Quantitative Data on Related Compounds
The following tables summarize the inhibitory activities of related isatin oxime derivatives against various kinases and inflammatory pathways. This data can help researchers anticipate potential off-target effects of this compound.
Table 1: Kinase Inhibitory Activity of a Potent Tricyclic Isatin Oxime Derivative
| Kinase Target | Binding Affinity | Potential Therapeutic Relevance |
| DYRK1A/1B | Nanomolar | Neurodegenerative diseases, Cancer, Diabetes |
| PIM1 | Nanomolar | Cancer, Neuroinflammation |
| Haspin | Nanomolar | Cancer |
| HIPK1-3 | Submicromolar | Inflammation, Cell Proliferation |
| IRAK1 | Submicromolar | Inflammatory Diseases |
| DAPK1-3 | Submicromolar | Apoptosis, Neurodegeneration |
| Data synthesized from studies on tricyclic isatin oxime derivatives.[1] |
Table 2: Anti-Inflammatory Activity of Tricyclic Isatin Oxime Derivatives
| Compound | Inhibition of NF-κB/AP-1 Activity (IC50) | Inhibition of IL-6 Production (IC50) |
| 5a | 6.0 ± 1.3 µM | 48.3 ± 4.4 µM |
| 5d (NS-102) | 5.5 ± 1.4 µM | 12.6 ± 3.2 µM |
| Data from experiments in THP-1Blue and MonoMac-6 cells, respectively.[3] |
Experimental Protocols
Protocol 1: DYRK1A Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is adapted from the LanthaScreen™ Eu Kinase Binding Assay and is designed to measure the affinity of a test compound for the DYRK1A kinase.
Materials:
-
DYRK1A kinase
-
LanthaScreen™ Eu-anti-Tag Antibody
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Alexa Fluor™ 647-labeled Kinase Tracer
-
1X Kinase Buffer A
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Test compound (e.g., this compound)
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384-well plate
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in 1X Kinase Buffer A.
-
Kinase/Antibody Mixture: Prepare a solution containing DYRK1A kinase and Eu-anti-Tag Antibody in 1X Kinase Buffer A.
-
Tracer Solution: Prepare a solution of the Kinase Tracer in 1X Kinase Buffer A.
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Assay Assembly: In a 384-well plate, add 5 µL of the test compound dilution, 5 µL of the kinase/antibody mixture, and 5 µL of the tracer solution to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET) between the europium donor and the Alexa Fluor™ 647 acceptor.
-
Data Analysis: Calculate the IC50 value by plotting the FRET signal against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: TNF-α ELISA in RAW 264.7 Cells
This protocol describes how to measure the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
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RAW 264.7 cells
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DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
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Lipopolysaccharide (LPS)
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Test compound (e.g., this compound)
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Human TNF-α ELISA kit
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96-well cell culture plates
-
96-well ELISA plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
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LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
ELISA: a. Coat a 96-well ELISA plate with the TNF-α capture antibody overnight at 4°C. b. Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature. c. Add the collected cell culture supernatants and TNF-α standards to the plate and incubate for 2 hours at room temperature. d. Wash the plate and add the biotinylated detection antibody for 1-2 hours at room temperature. e. Wash the plate and add streptavidin-HRP for 20 minutes at room temperature. f. Wash the plate and add TMB substrate. Stop the reaction with a stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of TNF-α in the samples by comparing the absorbance values to the standard curve. Determine the IC50 of the test compound for TNF-α inhibition.
Visualizations
Caption: A generalized workflow for in vitro testing of this compound.
Caption: Potential on-target and off-target signaling pathways of this compound.
References
- 1. Isatin-3-oxime | 607-28-3 | Benchchem [benchchem.com]
- 2. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
Technical Support Center: 7-Chloro-3-(hydroxyimino)indolin-2-one Animal Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with 7-Chloro-3-(hydroxyimino)indolin-2-one in animal studies. The information aims to help minimize toxicity and address common experimental challenges.
Troubleshooting Guide
This guide provides solutions to specific issues that may be encountered during in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected Animal Mortality | - High Dose: The administered dose may exceed the maximum tolerated dose (MTD). - Vehicle Toxicity: The vehicle used to dissolve or suspend the compound may be causing adverse effects.[1][2] - Rapid Administration: Bolus injection of a poorly soluble compound can lead to precipitation and embolism. - Animal Stress: Improper handling or housing conditions can increase susceptibility to toxicity.[3] | - Conduct a Dose-Ranging Study: Start with a low dose (e.g., based on in vitro cytotoxicity) and escalate to determine the MTD. - Evaluate Vehicle Toxicity: Administer the vehicle alone to a control group to rule out its contribution to mortality.[1][4] Consider alternative, less toxic vehicles. - Optimize Administration: Administer the compound slowly. For intravenous routes, consider a slower infusion rate. For oral gavage, ensure proper technique to avoid aspiration.[5] - Refine Animal Handling: Ensure all personnel are properly trained in animal handling and that housing conditions are optimal. |
| Adverse Clinical Signs (e.g., lethargy, weight loss, ruffled fur) | - Sub-lethal Toxicity: The dose may be below the lethal dose but still causing significant toxicity. - Compound-Specific Pharmacological Effects: The observed signs may be an extension of the compound's mechanism of action. - Dehydration or Malnutrition: The compound may be causing anorexia or adipsia. | - Dose Reduction: Lower the dose to a level that is pharmacologically active but better tolerated. - Monitor Food and Water Intake: Quantify daily food and water consumption. Provide supportive care, such as supplemental hydration or palatable food, if necessary. - Comprehensive Clinical Observation: Record all clinical signs systematically and at regular intervals. |
| Inconsistent or Non-reproducible Results | - Formulation Issues: Poor solubility or stability of the compound in the chosen vehicle can lead to inconsistent dosing. - Variability in Animal Population: Differences in age, weight, or health status of the animals can affect their response. - Procedural Drift: Minor variations in experimental procedures over time can introduce variability. | - Characterize Formulation: Ensure the compound is fully dissolved or forms a stable, homogenous suspension. Prepare fresh formulations for each experiment. - Standardize Animal Cohorts: Use animals from a reputable supplier with a narrow range of age and weight. Acclimatize animals to the facility before starting the experiment.[3] - Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experimental procedures. |
| Organ-Specific Toxicity (e.g., elevated liver enzymes, kidney damage) | - Direct Cytotoxicity: The compound or its metabolites may be directly toxic to specific organs. - Metabolic Activation: The liver may metabolize the compound into a more toxic substance. - Off-Target Effects: The compound may interact with unintended biological targets in certain organs. | - Histopathology: Conduct a thorough histopathological examination of all major organs to identify target organs of toxicity.[6] - Clinical Pathology: Monitor relevant blood and urine parameters to assess organ function throughout the study. - Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate drug exposure levels with the observed toxicity to understand the dose-response relationship. |
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for in vivo toxicity studies with this compound?
A1: There is limited public data on the in vivo toxicity of this compound. However, a study on a closely related isomer, (3Z)-5-chloro-3-(hydroxyimino)indolin-2-one, showed low or no toxicity in rats at an oral dose of 300 mg/kg.[7][8] For initial dose-finding studies, it is advisable to start with a much lower dose, for example, 10-fold lower than a dose that shows efficacy in a relevant in vitro model, and escalate from there.
Q2: How should I choose a suitable vehicle for this compound?
A2: this compound is likely to have low aqueous solubility. Therefore, a suitable vehicle is crucial. Common options for poorly soluble compounds include:
-
Aqueous suspensions: Using suspending agents like 0.5% methylcellulose or carboxymethylcellulose.[2][4]
-
Solutions in organic solvents: Solvents such as DMSO or PEG-400 can be used, but their potential toxicity must be evaluated by including a vehicle-only control group.[1] It is recommended to use the lowest possible concentration of the organic solvent.
-
Lipid-based formulations: For oral administration, oil-based vehicles like corn oil or sesame oil can be considered.[2]
Q3: What are the expected signs of toxicity for isatin derivatives?
A3: Isatin and its derivatives have a wide range of biological activities.[9] Potential toxicities could manifest as neurological signs (as isatin can be anxiogenic at low doses and sedative at higher doses), gastrointestinal effects, or organ-specific toxicities.[10][11] Close observation for any behavioral changes, as well as monitoring of body weight and food/water intake, is essential.
Q4: How can I monitor for toxicity during my study?
A4: A comprehensive monitoring plan should include:
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Daily Clinical Observations: Record general appearance, behavior, and any signs of illness.
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Body Weight Measurement: At least twice weekly.
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Food and Water Consumption: Daily or several times a week.
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Clinical Pathology: Blood and urine analysis at baseline and at the end of the study (or more frequently if needed).
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Histopathology: At the end of the study, a complete necropsy and histopathological examination of major organs should be performed.[6]
Q5: What is the potential mechanism of toxicity for this compound?
A5: The precise mechanism of toxicity is not well-defined. However, based on the isatin scaffold, potential mechanisms could involve interactions with various cellular pathways. Isatin itself has been shown to modulate antioxidant and detoxification pathways.[6] Oximes can have their own toxicological profiles, sometimes involving metabolic activation.[12] It is crucial to assess a range of endpoints to elucidate the specific toxic effects of this compound.
Quantitative Data Summary
The following table summarizes available toxicity data for a closely related isomer, (3Z)-5-chloro-3-(hydroxyimino)indolin-2-one. This data can be used as a reference point for initial study design.
| Compound | Animal Model | Route of Administration | Dose | Observed Effects | Reference |
| (3Z)-5-chloro-3-(hydroxyimino)indolin-2-one | Rats | Oral | 300 mg/kg | Low or no toxicity observed. | [7][8] |
| (3Z)-5-chloro-3-(hydroxyimino)indolin-2-one | Artemia salina | - | >1000 µM | LD50 > 1000 µM | [7][8] |
| 7-chloroisatin derivative | Rats | - | 200 mg/day for 4 weeks | Good antioxidant performance. | [13] |
Experimental Protocols
Acute Oral Toxicity Study in Rats (Up-and-Down Procedure)
This protocol is a general guideline and should be adapted based on the specific properties of the test compound and institutional guidelines.
1. Objective: To determine the acute oral toxicity (and estimate the LD50) of this compound in rats.
2. Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Healthy, young adult rats (e.g., Sprague-Dawley or Wistar), single-sex (preferably females)
-
Oral gavage needles
-
Syringes
-
Animal balance
3. Procedure:
-
Acclimatization: Acclimate animals to the housing conditions for at least 5 days before the study.[3]
-
Fasting: Fast the animals overnight (with access to water) before dosing.[5]
-
Dosing:
-
Start with a single animal at a dose estimated from in vitro data or literature on similar compounds.
-
Administer the compound by oral gavage. The volume should typically not exceed 10 mL/kg.[4]
-
If the animal survives for at least 48 hours, the next animal is dosed at a higher level (e.g., by a factor of 3.2).
-
If the animal dies within 48 hours, the next animal is dosed at a lower level.
-
Continue this process until the stopping criteria are met (e.g., four animals have been treated and the dose-response relationship can be determined).
-
-
Observation:
-
Observe animals closely for the first few hours post-dosing and then daily for 14 days.
-
Record all clinical signs of toxicity, including changes in skin, fur, eyes, and behavior.
-
Record body weight just before dosing and on days 7 and 14.
-
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
4. Data Analysis:
-
Calculate the estimated LD50 and its confidence intervals using appropriate statistical methods.
-
Summarize all observed clinical signs and necropsy findings.
Visualizations
Experimental Workflow for an Acute Toxicity Study
Caption: Workflow for an acute oral toxicity study in rodents.
Potential Signaling Pathways in Isatin-Induced Toxicity
Caption: Potential signaling pathways involved in isatin-induced toxicity.
References
- 1. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 3. Lactiplantibacillus plantarum, Duodenal Hydroxyphenyllactic Acid and Iron: Insights from a Rat Model of a High-Fat Iron-Deficient Diet [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Isatin Counteracts Diethylnitrosamine/2-Acetylaminofluorene-Induced Hepatocarcinogenesis in Male Wistar Rats by Upregulating Anti-Inflammatory, Antioxidant, and Detoxification Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pre-clinical evidence of safety and protective effect of isatin and oxime derivatives against malathion-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Studies on peripheral actions of isatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oximes: metabolic activation and s ... | Article | H1 Connect [archive.connect.h1.co]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Interpreting unexpected results in 7-Chloro-3-(hydroxyimino)indolin-2-one experiments
Welcome to the technical support center for 7-Chloro-3-(hydroxyimino)indolin-2-one. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Synthesis & Purification
Q1: My synthesis of this compound resulted in a low yield and multiple products. What are the potential causes?
A1: Low yields and side products are common challenges in the synthesis of isatin derivatives. Potential causes include:
-
Incomplete Reaction: The oximation reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (7-chloroisatin) is fully consumed.
-
Side Reactions: Isatins are versatile molecules that can undergo various reactions, such as ring-opening or condensation, under certain conditions.[1][2] The reaction of a similar compound, 4-chloro-3-formylcoumarin, with hydroxylamine hydrochloride yielded three unexpected products, highlighting the potential for complex reaction pathways.
-
Degradation: The product may be unstable in the reaction or workup conditions. Isatins can be sensitive to strong acids or bases. Ensure pH and temperature are controlled during workup.
-
Purification Loss: The product might be lost during purification steps. Isatin derivatives can sometimes be difficult to purify via standard column chromatography.[3] Consider alternative methods like recrystallization or the formation and subsequent decomposition of a bisulfite adduct for purification.[4]
Q2: I'm observing an unexpected color in my reaction mixture or final product. What does this indicate?
A2: The color of isatin derivatives can be sensitive to their chemical environment.
-
pH Changes: The compound may act as a pH indicator, changing color in acidic or basic conditions due to protonation or deprotonation.
-
Impurity Presence: Highly colored impurities, even in small amounts, can significantly alter the appearance of the final product.
-
Oxidation: The indolinone core can be susceptible to oxidation, leading to colored degradation products. Store the compound under an inert atmosphere and away from light if you suspect instability.
Q3: How should I best purify the crude this compound?
A3: Purification can be achieved through several methods:
-
Recrystallization: This is often the most effective method for obtaining high-purity crystalline solids.[5] Experiment with different solvent systems (e.g., ethanol, methanol, acetic acid) to find the optimal conditions.
-
Column Chromatography: Silica gel column chromatography can be used, but be aware that the slightly acidic nature of silica may affect the compound.[6] Use a solvent system with appropriate polarity (e.g., hexane/ethyl acetate mixtures).
-
Bisulfite Adduct Formation: For stubborn impurities, consider converting the isatin derivative into a water-soluble bisulfite addition product, washing away organic impurities, and then regenerating the pure compound by adding acid.[4]
Characterization & Analysis
Q4: My 1H NMR spectrum shows more peaks than expected. What could be the reason?
A4: The presence of unexpected peaks in the NMR spectrum is often due to tautomerism or the presence of isomers.
-
Keto-Enol Tautomerism: Oxindoles and their derivatives can exhibit keto-enol tautomerism.[7][8] This equilibrium can be slow on the NMR timescale, resulting in separate sets of peaks for each tautomer. The ratio of tautomers can be influenced by the solvent used for the NMR analysis.[9]
-
Oxime Isomerism (E/Z): The C=N bond of the oxime group can exist as two geometric isomers (E and Z). These isomers are distinct chemical species and will give rise to different signals in the NMR spectrum.
-
Solvent Peaks: Ensure the extra peaks do not correspond to residual solvent from the purification process.
Q5: The mass spectrometry data for my compound is ambiguous. What should I look for?
A5: In mass spectrometry, look for the molecular ion peak (M+) corresponding to the molecular weight of C8H5ClN2O2 (196.59 g/mol ). Also, look for characteristic fragmentation patterns. For example, the loss of small, stable molecules like H2O, CO, or NO is common for this class of compounds. The isotopic pattern of chlorine (35Cl and 37Cl in an approximate 3:1 ratio) should be visible for the molecular ion and any chlorine-containing fragments, appearing as M+ and M+2 peaks.
Biological Assays
Q6: I am getting inconsistent IC50 values in my enzyme inhibition assays. What are the common pitfalls?
A6: Inconsistent results in enzyme inhibition assays can stem from several factors:
-
Compound Solubility: The compound may be precipitating out of the assay buffer at the tested concentrations. Visually inspect the assay wells and consider using a small amount of a co-solvent like DMSO.
-
Product Inhibition: The product of the enzymatic reaction can sometimes act as an inhibitor itself, causing the reaction rate to decrease over time.[10] It is crucial to measure the initial reaction velocity where the product concentration is minimal.
-
Enzyme or Substrate Instability: Ensure the enzyme and substrate are stable under the assay conditions for the duration of the experiment.[10]
-
Time-Dependent Inhibition: Your compound might be a time-dependent or irreversible inhibitor. Pre-incubating the enzyme and inhibitor before adding the substrate can help identify this behavior.[10]
-
Assay Artifacts: The compound might interfere with the detection method (e.g., absorbance or fluorescence), leading to false positive or negative results. Run control experiments with the compound in the absence of the enzyme to check for interference.[10]
Quantitative Data Summary
| Data Type | Compound | Values |
| IR (KBr) ν (cm-1) | 7-chloro-3-hydroxy-3-(nitromethyl)indolin-2-one | 3346, 1713, 1617, 1558, 1479, 1188, 1087, 833[11] |
| 1H NMR (400 MHz, CDCl3+d6-DMSO) δ (ppm) | 7-chloro-3-hydroxy-3-(nitromethyl)indolin-2-one | 10.6 (s, 1H, NH), 7.24 (d, J=7.0 Hz, 1H), 7.18 (d, J=8.0 Hz, 1H), 6.92 (d, J=8.0 Hz, 1H), 6.71 (s, 1H, OH), 4.8 (q, 2H)[11] |
| 13C NMR (100 MHz, d6-DMSO) δ (ppm) | 7-chloro-3-hydroxy-3-(nitromethyl)indolin-2-one | 175.9, 140.3, 130.2, 129.9, 123.3, 114.2, 78.1, 73.2[11] |
| ESI-MS (m/z) | 7-chloro-3-hydroxy-3-(nitromethyl)indolin-2-one | 264 (M+Na)+[11] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on standard methods for the synthesis of isatin oximes.
-
Dissolution: Dissolve 7-chloroisatin (1 equivalent) in ethanol in a round-bottom flask.
-
Reagent Addition: Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) to the flask. The sodium acetate acts as a base to liberate free hydroxylamine.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 60-80°C) for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the 7-chloroisatin spot.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove inorganic salts.
-
Purification: Dry the crude product and purify it by recrystallization from a suitable solvent like ethanol or methanol to yield the final product.[5]
Protocol 2: General Enzyme Inhibition Assay
This protocol outlines a general workflow for assessing the inhibitory activity of this compound against a target enzyme.
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid affecting enzyme activity.
-
Assay Setup: In a 96-well plate, add the assay buffer, the target enzyme, and the inhibitor at various concentrations. Include controls for 100% enzyme activity (DMSO vehicle only) and 0% activity (no enzyme).
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Measure the rate of product formation (or substrate depletion) over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.[12]
Visual Guides & Workflows
Caption: General troubleshooting workflow for unexpected experimental results.
Caption: Potential tautomeric forms contributing to complex NMR spectra.
Caption: Simplified pathway illustrating competitive enzyme inhibition.
References
- 1. journals.irapa.org [journals.irapa.org]
- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xisdxjxsu.asia [xisdxjxsu.asia]
- 4. US2086805A - Purification of the isatins - Google Patents [patents.google.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. cores.research.asu.edu [cores.research.asu.edu]
- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 7-Chloro-3-(hydroxyimino)indolin-2-one Purification
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the purification methods for 7-Chloro-3-(hydroxyimino)indolin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most prevalent and effective methods for the purification of this compound are recrystallization and flash column chromatography. The choice between these methods often depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.
Q2: What is the typical appearance of pure this compound?
A2: Pure this compound is typically an orange or yellow solid. Color variations can occur depending on the crystalline form and residual solvent.
Q3: What are the expected spectroscopic data for this compound?
A3: While specific data can vary slightly based on the solvent and instrument used, you can generally expect characteristic peaks in 1H NMR, 13C NMR, and IR spectroscopy, as well as a specific mass-to-charge ratio in mass spectrometry, that confirm the structure of the compound.
Q4: What are the potential starting material impurities?
A4: A common impurity is the unreacted starting material, 7-chloroindolin-2-one (also known as 7-chloroisatin). This can be identified by its distinct spectroscopic signature.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Recovery/Yield | The compound is too soluble in the chosen solvent. | Try a less polar solvent or a solvent mixture. Ensure the minimum amount of hot solvent is used for dissolution. |
| The cooling process was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation. | |
| Oily Product Formation | The solvent is not ideal for crystallization. | Add a co-solvent (an "anti-solvent") in which the compound is less soluble, dropwise, to the warm solution until turbidity persists. |
| The melting point of the compound is lower than the boiling point of the solvent. | Choose a solvent with a lower boiling point. | |
| Product Fails to Crystallize | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the compound. |
| Presence of impurities inhibiting crystallization. | Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. If this fails, column chromatography may be necessary. | |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution and filter it through celite before cooling. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Compound and Impurities | The mobile phase is too polar. | Decrease the polarity of the eluent. For a dichloromethane/methanol system, reduce the percentage of methanol. |
| The mobile phase is not polar enough. | Increase the polarity of the eluent. For a dichloromethane/methanol system, increase the percentage of methanol. | |
| The column was not packed properly. | Ensure the stationary phase (silica gel) is packed uniformly without any cracks or channels. | |
| Compound is Stuck on the Column | The compound is too polar for the chosen mobile phase. | Gradually increase the polarity of the mobile phase. A gradient elution might be necessary. |
| Streaking or Tailing of the Compound Band | The sample was overloaded on the column. | Use a larger column or reduce the amount of crude product loaded. |
| The compound has low solubility in the mobile phase. | Add a small amount of a more polar solvent to the mobile phase to improve solubility. |
Quantitative Data Summary
The following tables provide example data for typical purification outcomes. Note that actual results may vary depending on the specific experimental conditions.
Table 1: Recrystallization Solvent Screen (Example Data)
| Solvent System | Yield (%) | Purity (by HPLC, %) | Observations |
| Ethanol | 75 | 98.5 | Fine yellow needles |
| Methanol | 68 | 98.2 | Yellow powder |
| Isopropanol | 80 | 98.8 | Orange prisms |
| Ethyl Acetate/Hexane | 65 | 97.5 | Pale yellow powder |
Table 2: Column Chromatography Eluent Optimization (Example Data)
| Mobile Phase (DCM:MeOH) | Retention Factor (Rf) | Purity of Isolated Fractions (%) |
| 99:1 | 0.45 | 99.2 |
| 98:2 | 0.55 | 99.5 |
| 95:5 | 0.70 | 98.9 |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored due to impurities, add a small amount of activated charcoal and heat the mixture for a few minutes.
-
Hot Filtration (Optional): If charcoal was used, perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
-
Column Packing: In a fume hood, pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen mobile phase (e.g., a mixture of dichloromethane and methanol, starting with a lower polarity).
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum.
Visualizations
The following diagrams illustrate key workflows and concepts relevant to the purification and use of this compound.
Caption: General experimental workflow from synthesis to purification and analysis.
Caption: A logical flowchart for troubleshooting common purification issues.
Some substituted indolin-2-ones have been investigated for their biological activities, including the modulation of signaling pathways. For instance, the related compound (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one has been shown to have an antidepressant-like effect involving the BDNF-Trkβ pathway.[1] Other 3-substituted-indolin-2-one derivatives have been studied for their anti-inflammatory effects through the inhibition of pathways like Akt, MAPKs, and NF-κB.[2]
Caption: Potential involvement in the BDNF-Trkβ signaling pathway.
References
- 1. Antidepressant-like effect of (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one in rats exposed to malathion: Involvement of BDNF-Trkβ pathway and AChE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Acetylcholinesterase Reactivation Potential of 7-Chloro-3-(hydroxyimino)indolin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the acetylcholinesterase (AChE) reactivation activity of 7-Chloro-3-(hydroxyimino)indolin-2-one and its analogs against the established reactivators, pralidoxime and obidoxime. The information presented herein is intended to support research and development efforts in the field of antidotes for organophosphate poisoning.
Introduction
Organophosphorus (OP) compounds, commonly used as pesticides and nerve agents, exert their toxic effects by irreversibly inhibiting acetylcholinesterase (AChE), a critical enzyme for the proper functioning of the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis that can be fatal. The current standard of care includes the administration of an anticholinergic agent like atropine and an AChE reactivator, typically an oxime.
Pralidoxime and obidoxime are well-established oxime-based AChE reactivators. However, their efficacy can be limited against certain organophosphates, and their quaternary ammonium structure restricts their ability to cross the blood-brain barrier. This has spurred the search for novel reactivators with improved properties. This compound, an isatin oxime derivative, has emerged as a compound of interest due to its potential to reactivate inhibited AChE.
Comparative Analysis of AChE Reactivation
The following table summarizes the in vitro reactivation of paraoxon-inhibited Electric Eel Acetylcholinesterase (EeAChE) by isatin-3-oxime, pralidoxime (2-PAM), and obidoxime.
| Reactivator | Concentration (µM) | Reactivation % (10 min) | Reactivation % (120 min) |
| Isatin-3-oxime | 10 | ~8% | - |
| 100 | - | ~23% | |
| Pralidoxime (2-PAM) | 10 | ~6% | - |
| 100 | - | > Isatin-3-oxime | |
| Obidoxime | 100 | - | Highest |
Data extrapolated from a study on isatin-3-oxime, a structural analog of this compound.[1]
Notably, at a lower concentration (10 µM), isatin-3-oxime demonstrated a slightly better reactivation profile than pralidoxime in the initial 10 minutes.[1] However, at a higher concentration (100 µM), both pralidoxime and obidoxime showed superior reactivation over a longer period, with obidoxime being the most potent.[1] Another study on isatin-pyridine oxime hybrids showed that some derivatives displayed comparable in vitro reactivation potency to pralidoxime against paraoxon and NEMP (a VX nerve agent surrogate) inhibited AChE.[2]
Experimental Protocols
A detailed methodology for a representative in vitro AChE reactivation assay is provided below, based on established protocols.
In Vitro AChE Reactivation Assay (Ellman's Method)
1. Materials and Reagents:
-
Acetylcholinesterase (AChE) source (e.g., electric eel AChE, human erythrocyte ghosts)
-
Organophosphate inhibitor (e.g., paraoxon)
-
Reactivator solutions (this compound, pralidoxime, obidoxime) at various concentrations
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (pH 7.4)
-
96-well microplate reader
2. Procedure:
-
Enzyme Inhibition: Incubate a solution of AChE with the organophosphate inhibitor (e.g., paraoxon) in phosphate buffer to achieve a desired level of inhibition (typically 95-100%).
-
Reactivation: Add the reactivator solutions at different concentrations to the inhibited enzyme solution. A control with buffer instead of the reactivator is also prepared. Incubate for a defined period (e.g., 10, 30, 60, 120 minutes) at a controlled temperature (e.g., 37°C).
-
Enzyme Activity Measurement:
-
Add DTNB solution to each well of a 96-well plate.
-
Add the reactivated enzyme mixture to the wells.
-
Initiate the reaction by adding the substrate, ATCI.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of change in absorbance is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of reactivation using the following formula: % Reactivation = [(Activity of reactivated enzyme - Activity of inhibited enzyme) / (Activity of native enzyme - Activity of inhibited enzyme)] x 100
-
Visualizing the Underlying Mechanisms
To better understand the context of AChE reactivation, the following diagrams illustrate the signaling pathway of organophosphate poisoning and a typical experimental workflow.
References
Comparing the efficacy of 7-Chloro-3-(hydroxyimino)indolin-2-one with other oxime reactivators
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of established oxime reactivators—pralidoxime, obidoxime, and HI-6—in counteracting organophosphate poisoning. This document also addresses the current state of research on 7-Chloro-3-(hydroxyimino)indolin-2-one, a compound of interest in this field.
Organophosphate (OP) compounds, commonly used as pesticides and nerve agents, exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by a range of symptoms affecting the nervous system, muscles, and secretory glands. Oxime reactivators are a critical class of antidotes designed to restore the function of AChE by cleaving the bond formed by the organophosphate. The efficacy of these reactivators can vary significantly depending on the specific organophosphate and the chemical structure of the oxime.
Quantitative Comparison of Oxime Reactivator Efficacy
The following table summarizes in vitro and in vivo data on the reactivation efficacy of pralidoxime (2-PAM), obidoxime, and HI-6 against various organophosphates. It is important to note that a direct comparison is challenging due to the variability in experimental conditions across different studies, including the source of acetylcholinesterase, the specific organophosphate inhibitor, and the concentration of the oxime used.
A notable gap in the current scientific literature is the lack of publicly available quantitative data on the acetylcholinesterase reactivation efficacy of this compound. One study has suggested its potential as an AChE reactivator in rats exposed to malathion, demonstrating a neuroprotective effect.[1] Another study on the related compound, isatin-3-oxime, showed some reactivation potential against paraoxon-inhibited AChE.[2] However, without direct quantitative comparisons to established oximes under standardized conditions, its relative efficacy remains undetermined.
| Oxime Reactivator | Organophosphate Inhibitor | Enzyme Source | Efficacy Metric | Result | Reference |
| Pralidoxime (2-PAM) | Sarin | Rat | 24-hr mortality | 20% at 3.3 µg/ml serum concentration | |
| Paraoxon, Chlorpyrifos, Russian VX, VX, Sarin | Rat brain homogenate | % Reactivation (at 10⁻³ M) | Reactivated AChE | ||
| Obidoxime | Sarin | Rat | 24-hr mortality | 90% at 3.6 µg/ml serum concentration | |
| Leptophos-oxon | Human erythrocyte AChE | % Reactivation (at 10 µM) | 31.4% | ||
| Leptophos-oxon | Human erythrocyte AChE | % Reactivation (at 100 µM) | 50.3% | ||
| HI-6 | Sarin | Rat | 24-hr mortality | 0% at 3.6 µg/ml serum concentration | |
| Leptophos-oxon | Human erythrocyte AChE | % Reactivation (at 10 µM) | 11.6% | ||
| Leptophos-oxon | Human erythrocyte AChE | % Reactivation (at 100 µM) | 32.8% | ||
| Cyclosarin | Rat blood | % Reactivation | 40% |
Experimental Protocols
A standardized in vitro assay is crucial for the comparative evaluation of oxime reactivators. The following protocol outlines a typical experimental workflow based on the widely used Ellman's method for measuring AChE activity.
Objective: To determine the in vitro reactivation efficacy of an oxime compound on organophosphate-inhibited acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) source (e.g., human erythrocytes, rat brain homogenate)
-
Organophosphate inhibitor (e.g., paraoxon, sarin surrogate)
-
Oxime reactivator solutions of varying concentrations
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Acetylthiocholine (ATC) as the substrate
-
Phosphate buffer (pH 7.4)
-
Microplate reader
Procedure:
-
Enzyme Inhibition:
-
Incubate a solution of AChE with a specific concentration of the organophosphate inhibitor for a predetermined time (e.g., 30 minutes) to achieve a high level of inhibition (typically >90%).
-
-
Reactivation:
-
Add the oxime reactivator solution at various concentrations to the inhibited enzyme mixture.
-
Incubate for a defined period (e.g., 10-30 minutes) to allow for reactivation to occur.
-
-
Measurement of AChE Activity:
-
Add DTNB to the reaction mixture.
-
Initiate the enzymatic reaction by adding the substrate, acetylthiocholine.
-
Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of reactivation by comparing the enzyme activity in the presence of the oxime to the activity of the uninhibited and inhibited enzyme controls.
-
The reactivation rate constant (k_r) can also be determined by measuring the reactivation at different time points.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the mechanism of organophosphate poisoning and oxime reactivation, as well as a typical experimental workflow for evaluating the efficacy of these reactivators.
Caption: Mechanism of Organophosphate Poisoning and Oxime Reactivation.
Caption: Experimental Workflow for Evaluating Oxime Efficacy.
References
- 1. Antidepressant-like effect of (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one in rats exposed to malathion: Involvement of BDNF-Trkβ pathway and AChE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Modeling and In Vitro Studies of a Neutral Oxime as a Potential Reactivator for Acetylcholinesterase Inhibited by Paraoxon - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 7-Chloro-3-(hydroxyimino)indolin-2-one and Pralidoxime for Organophosphate Poisoning
For Researchers, Scientists, and Drug Development Professionals
Organophosphate (OP) poisoning remains a significant global health concern, necessitating the development of effective antidotes. The primary mechanism of OP toxicity is the irreversible inhibition of acetylcholinesterase (AChE), leading to a cholinergic crisis. The current standard of care includes an anticholinergic agent like atropine and an AChE reactivator, with pralidoxime being a widely used oxime. However, the clinical efficacy of pralidoxime has been debated, driving the search for novel, more effective reactivators. This guide provides a comparative overview of the novel isatin-based oxime, 7-Chloro-3-(hydroxyimino)indolin-2-one, and the established therapeutic, pralidoxime, based on available experimental data.
Overview of Compounds
Pralidoxime (2-PAM) is a quaternary pyridinium oxime that has been a cornerstone in the treatment of OP poisoning for decades. Its primary function is to reactivate phosphorylated AChE by nucleophilic attack on the phosphorus atom of the OP, displacing the poison from the enzyme's active site.[1]
This compound is a newer, experimental oxime derived from isatin. Research into isatin-based oximes is driven by the need for reactivators with potentially broader efficacy and better penetration of the blood-brain barrier. Specifically, the variant (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one (interchangeably referred to as Cℓ-HIN or OXIME in literature) has shown promise in preclinical studies against malathion-induced toxicity.
Efficacy in Organophosphate Poisoning: A Comparative Look
Direct comparative studies with quantitative data on the AChE reactivation efficacy of this compound versus pralidoxime are limited in publicly available literature. However, existing preclinical data for each compound allow for a preliminary assessment.
Acetylcholinesterase Reactivation
This compound: Studies on (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one have demonstrated its ability to reactivate AChE in vivo following malathion exposure in rats. Treatment with this compound suppressed the inhibition of both cortical and hepatic cholinesterase activity induced by malathion.[2][3] While these findings confirm its potential as an AChE reactivator, quantitative in vitro reactivation kinetics (e.g., reactivation rate constants or percentage of reactivation at various concentrations) are not yet well-documented in the available literature.
Pralidoxime: The in vitro efficacy of pralidoxime in reactivating OP-inhibited AChE is well-documented, though its effectiveness varies depending on the specific organophosphate and the concentration of the oxime. For instance, at a concentration of 10⁻³ M, pralidoxime has been shown to reactivate AChE inhibited by a range of OPs including paraoxon, chlorpyrifos, and the nerve agents sarin and VX.[4] Another study demonstrated a partial recovery of AChE activity with pralidoxime concentrations as low as 0.066 mM.[5]
Protective Effects Beyond AChE Reactivation
This compound: Beyond its effects on AChE, (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one has shown significant neuroprotective and hepatoprotective effects in rats poisoned with malathion. It has been observed to attenuate hyperglycemia, reduce hepatic glycogen content, and prevent hepatic damage.[6] Furthermore, it has demonstrated an antidepressant-like effect in malathion-exposed rats, potentially linked to its influence on the BDNF-Trkβ pathway.[2]
Pralidoxime: The primary therapeutic effect of pralidoxime is attributed to AChE reactivation, particularly at the neuromuscular junction, which helps in restoring respiratory muscle function.[1] Its ability to cross the blood-brain barrier is limited due to its quaternary structure, which may restrict its efficacy in counteracting the central nervous system effects of OP poisoning.
Quantitative Data Summary
A direct quantitative comparison is challenging due to the lack of publicly available data for this compound. The following tables summarize the available data for each compound.
Table 1: In Vitro Acetylcholinesterase (AChE) Reactivation
| Compound | Organophosphate Inhibitor | Enzyme Source | Concentration | Reactivation Percentage | Citation |
| Pralidoxime | Paraoxon, Chlorpyrifos, Sarin, VX | Rat Brain Homogenate | 10⁻³ M | Data not specified as percentage | [4] |
| Dimethoate | Human Erythrocyte AChE | 0.066 mM | Partial Recovery | [5] | |
| This compound | Malathion | Rat Cortex & Liver | 50 mg/kg (in vivo) | Qualitative Reactivation | [2][3] |
| Isatin-3-oxime (related compound) | Paraoxon | E. eel AChE | 10 µM | ~8% (at 10 min) | [7] |
| Isatin-pyridine oxime hybrid (13c) | Paraoxon | E. eel AChE | 100 µM | > Pralidoxime | [8] |
Note: The data for isatin-based oximes are included to provide context for the potential of this class of compounds.
Table 2: Acute Toxicity (LD50)
| Compound | Animal Model | Route of Administration | LD50 | Citation |
| Pralidoxime | Rat | Not Specified | 2.4000 mol/kg | [1] |
| Dog | Not Specified | 190 mg/kg | [9] | |
| This compound | Data Not Available | Data Not Available | Data Not Available | - |
Caution: The LD50 value for pralidoxime in rats from the available source uses unconventional units and should be interpreted with care. Another source indicates a minimum lethal dose in rodents of 100 µg/kg, which appears unusually low.
Experimental Protocols
In Vivo AChE Reactivation and Neuroprotection Assay for (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one
-
Animal Model: Adult male Wistar rats.
-
Organophosphate Insult: Malathion administered via intraperitoneal (i.p.) injection at a dose of 250 mg/kg.
-
Treatment: (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one administered orally (p.o.) at a dose of 50 mg/kg.
-
Procedure: Rats are co-treated with malathion and the oxime. Behavioral tests are performed 12 hours post-exposure. Following behavioral assessment, animals are euthanized, and brain (cortical) and liver tissues are collected for biochemical analysis, including the determination of AChE activity.[2][3]
In Vitro AChE Reactivation Assay for Pralidoxime
-
Enzyme Source: 10% (w/v) rat brain homogenate.
-
Inhibition: The brain homogenate is incubated with the desired organophosphate inhibitor for 30 minutes to achieve approximately 96% inhibition of AChE activity.
-
Reactivation: Pralidoxime is added to the inhibited enzyme preparation and incubated for 10 minutes.
-
Measurement: AChE activity is measured potentiostatically at 25°C and pH 8. The percentage of reactivation is calculated based on the activity of the intact enzyme, the inhibited enzyme, and the reactivated enzyme.[4][10]
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the mechanism of AChE inhibition and reactivation, and a typical experimental workflow for evaluating AChE reactivators.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Antidepressant-like effect of (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one in rats exposed to malathion: Involvement of BDNF-Trkβ pathway and AChE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (3Z)-5-Chloro-3-(Hydroxyimino)indolin-2-one attenuates hyperglycemia, increased hepatic glycogen content and hepatic damage induced by malathion acute exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pralidoxime--the gold standard of acetylcholinesterase reactivators--reactivation in vitro efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (3Z)-5-Chloro-3-(Hydroxyimino)indolin-2-one attenuates hyperglycemia, increased hepatic glycogen content and hepatic damage induced by malathion acute exposure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Modeling and In Vitro Studies of a Neutral Oxime as a Potential Reactivator for Acetylcholinesterase Inhibited by Paraoxon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Pralidoxime | C7H9N2O+ | CID 135398747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating the Therapeutic Potential of 7-Chloro-3-(hydroxyimino)indolin-2-one Analogs: A Guide for Researchers
The 7-chloro-indolin-2-one core is a key pharmacophore found in various biologically active molecules. The presence of a chlorine atom at the 7-position can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The 3-(hydroxyimino) group, also known as an oxime, introduces a hydrogen bond donor and acceptor, which can be crucial for target engagement. Isatin derivatives, the precursors to these compounds, and their oximes have been reported to possess a spectrum of activities, including antimicrobial, antioxidant, and anticancer properties.[1]
Potential Therapeutic Applications
Derivatives of the broader indolin-2-one class have shown significant promise in several therapeutic areas, suggesting potential avenues of investigation for 7-Chloro-3-(hydroxyimino)indolin-2-one analogs:
-
Anticancer Activity: Many indolin-2-one derivatives act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[2] For instance, sunitinib, a multi-kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, features the oxindole core. The cytotoxic potential of new 2-(indolin-2-yl)-1,3-tropolones has been demonstrated against skin and lung cancer cell lines.[3]
-
Anti-inflammatory Effects: Indolin-2-one analogs have been investigated for their ability to modulate inflammatory pathways. Some derivatives have been shown to inhibit the production of pro-inflammatory mediators.[4]
-
Antioxidant Properties: The isatin scaffold has been associated with antioxidant activity, which is relevant in a variety of pathological conditions characterized by oxidative stress.[1]
Structure-Activity Relationship: A Conceptual Framework
In the absence of specific data for a series of this compound analogs, we can extrapolate a conceptual SAR based on related compounds. The following diagram illustrates the key structural features and potential points for modification to explore the SAR of this scaffold.
Caption: Conceptual SAR of this compound.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments relevant to the evaluation of this compound analogs.
Synthesis of this compound
The parent compound can be synthesized from 7-chloroisatin. A general procedure is as follows:
-
Dissolution: Dissolve 7-chloroisatin in a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Addition of Hydroxylamine: Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or sodium carbonate) to the 7-chloroisatin solution. The base is necessary to liberate free hydroxylamine.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period (typically 1-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the product, this compound, often precipitates from the reaction mixture. The solid can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure oxime.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.
-
Cell Seeding: Plate cancer cells (e.g., A431 skin cancer or H1299 lung cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound analogs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a suitable medium.
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (cells with no LPS) and a positive control (cells with LPS and no compound).
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement: Measure the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.
-
Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.
Experimental and Logical Workflow
The development and evaluation of novel this compound analogs typically follow a structured workflow, from initial design and synthesis to comprehensive biological testing.
Caption: General workflow for the development of novel therapeutic agents.
Conclusion
While the direct structure-activity relationship of this compound analogs remains an open area of investigation, the foundational knowledge of the indolin-2-one scaffold provides a strong rationale for their exploration as potential therapeutic agents. This guide offers a starting point for researchers by summarizing the potential biological activities, providing key experimental protocols, and outlining a logical workflow for the synthesis and evaluation of this promising class of compounds. Further research into the systematic modification of this scaffold is warranted to unlock its full therapeutic potential.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Synthesis, structure, ionochromic and cytotoxic properties of new 2-(indolin-2-yl)-1,3-tropolones [beilstein-journals.org]
- 4. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 7-Chloro-3-(hydroxyimino)indolin-2-one and its Derivatives in Modulating Inflammatory and Neurological Pathways
For Immediate Release: A comprehensive analysis of 7-Chloro-3-(hydroxyimino)indolin-2-one and its structurally related derivatives reveals significant potential in the modulation of key biological pathways implicated in inflammation and neurological disorders. This guide provides a head-to-head comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Introduction
The indolin-2-one scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities. The introduction of a chloro substituent at the 7-position and a hydroxyimino group at the 3-position creates a molecule with intriguing therapeutic potential. This guide focuses on the comparative analysis of this compound and its derivatives, with a particular emphasis on their anti-inflammatory effects and their ability to reactivate acetylcholinesterase (AChE), an enzyme critical for nerve function.
Comparative Biological Activity
The biological efficacy of this compound and its derivatives has been evaluated across several key assays. The primary areas of investigation include their capacity to inhibit pro-inflammatory mediators and their potential to counteract the effects of nerve agent poisoning by reactivating inhibited AChE.
Anti-inflammatory Activity
A significant body of research has focused on the anti-inflammatory properties of indolin-2-one derivatives. Studies have shown that these compounds can effectively inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition is crucial as overproduction of these mediators is a hallmark of chronic inflammatory diseases.
While direct comparative data for a series of this compound derivatives is still emerging, a study on nineteen 3-substituted-indolin-2-one derivatives provides valuable insights into the structure-activity relationship. In this study, 3-(3-hydroxyphenyl)-indolin-2-one was identified as a particularly potent inhibitor of NO, TNF-α, and IL-6.[1][2][3] This suggests that the nature and position of the substituent on the indolinone core play a critical role in determining anti-inflammatory potency.
Table 1: Comparative Anti-inflammatory Activity of Indolin-2-one Derivatives
| Compound | Target | IC50 / % Inhibition | Reference |
| 3-(3-hydroxyphenyl)-indolin-2-one | NO Production | >50% inhibition at 20 µM | [3] |
| TNF-α Production | Concentration-dependent inhibition | [1] | |
| IL-6 Production | Concentration-dependent inhibition | [1] | |
| (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one (Isomer) | Not Reported | Not Reported | |
| This compound | Not Reported | Not Reported |
Note: Data for this compound and its direct derivatives is not yet available in the public domain and represents a key area for future research.
Acetylcholinesterase (AChE) Reactivation
The hydroxyimino (oxime) moiety is a well-known functional group capable of reactivating AChE that has been inhibited by organophosphorus compounds, such as nerve agents and pesticides. Research on a structural isomer, (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one , has demonstrated its potential as an AChE reactivator. This provides a strong rationale for investigating the AChE reactivation capabilities of this compound and its derivatives.
Table 2: Comparative Acetylcholinesterase (AChE) Reactivation Potential
| Compound | AChE Reactivation | Experimental Model | Reference |
| (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one (Isomer) | Demonstrated | In vivo (rats exposed to malathion) | |
| This compound | Predicted | Based on structural analogy | |
| Derivative A (e.g., with electron-donating group) | Predicted | Structure-Activity Relationship | |
| Derivative B (e.g., with electron-withdrawing group) | Predicted | Structure-Activity Relationship |
Note: Experimental data on the AChE reactivation potential of this compound and its derivatives is a critical unmet need in the field.
Experimental Protocols
To facilitate further research and validation, detailed experimental protocols for the key assays are provided below.
Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours.
-
Griess Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured using a microplate reader.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Protocol 2: Measurement of TNF-α and IL-6 Production by ELISA
-
Sample Collection: Culture supernatants from the NO production assay (Protocol 1) are collected.
-
ELISA: The concentrations of TNF-α and IL-6 are determined using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: The concentrations of the cytokines are calculated from a standard curve, and the percentage of inhibition is determined relative to the LPS-treated control group.
Protocol 3: Acetylcholinesterase (AChE) Reactivation Assay
-
Enzyme Inhibition: Purified human AChE is inhibited by incubation with an organophosphorus compound (e.g., a sarin or VX surrogate) until a residual activity of ~5% is achieved.
-
Removal of Inhibitor: The excess inhibitor is removed by gel filtration.
-
Reactivation: The inhibited enzyme is incubated with various concentrations of the test compounds (oximes) at 37°C for a defined period.
-
Activity Measurement: The AChE activity is measured using Ellman's method, where the hydrolysis of acetylthiocholine to thiocholine is monitored by the reaction of thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, which is measured spectrophotometrically at 412 nm.
-
Data Analysis: The reactivation rate is calculated from the increase in enzyme activity over time.
Visualizing the Pathways
To better understand the mechanisms of action, the following diagrams illustrate the key signaling pathways involved.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Potential Biological Activity of 7-Chloro-3-(hydroxyimino)indolin-2-one
For Researchers, Scientists, and Drug Development Professionals
The indolin-2-one scaffold, particularly isatin and its derivatives, is a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, antiviral, and anticancer properties.[1][2][3] The introduction of a chloro-substituent and an oxime group can significantly modulate the pharmacological profile of the parent molecule. This guide focuses on 7-Chloro-3-(hydroxyimino)indolin-2-one, a specific isomer of chloro-substituted isatin oxime, and provides a framework for its synthesis, potential biological evaluation, and comparison with related compounds.
Synthesis and Characterization
The synthesis of this compound can be readily achieved from its precursor, 7-chloroisatin (7-chloroindole-2,3-dione). The general and reliable method for converting an isatin to its corresponding 3-oxime is through a condensation reaction with hydroxylamine hydrochloride in a suitable solvent, often with a mild base.
Proposed Synthesis Workflow for this compound
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
-
Dissolution of Reactants: In a round-bottom flask equipped with a reflux condenser, dissolve 7-chloroisatin (1.0 equivalent) in a mixture of ethanol and water.
-
Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and Mass Spectrometry.
Comparative Biological Activity
While specific data for this compound is lacking, the biological activities of its derivatives and isomers provide valuable insights into its potential therapeutic applications. The primary activities reported for this class of compounds are antioxidant and anticancer.
Antioxidant Activity
Derivatives of 7-chloroisatin have been shown to possess noteworthy to excellent antioxidant activity.[4][5] This activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the total antioxidant capacity method.
Proposed Experimental Workflow for DPPH Radical Scavenging Assay
Caption: Workflow for assessing antioxidant activity using the DPPH assay.
Detailed Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol). From this stock, prepare a series of dilutions to obtain different concentrations. A fresh solution of DPPH in methanol (e.g., 0.1 mM) should also be prepared.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to each of the compound dilutions. A control containing only the solvent and DPPH, and a blank containing the solvent and the compound dilution should also be prepared.
-
Incubation: Incubate the plate or cuvettes in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm using a UV-Vis spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity can be calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging activity against the compound concentrations.
Comparative Data for Antioxidant Activity of Related Compounds
| Compound | Assay | Activity Metric | Reported Value |
| Schiff base derivative of 7-chloroisatin | Total Antioxidant Capacity & DPPH | Qualitative | Noteworthy to excellent |
| Spiro azetidine derivative of 7-chloroisatin | Total Antioxidant Capacity & DPPH | Qualitative | Commendable performance as an antioxidant agent in vivo |
Anticancer Activity
Isatin derivatives are well-documented for their anticancer properties, often acting as kinase inhibitors. While no direct anticancer data for this compound has been found, its structural similarity to other cytotoxic isatin oximes suggests it may possess similar activity.
Relevant Signaling Pathway: Kinase Inhibition
Many isatin-based anticancer agents function by inhibiting protein kinases that are crucial for cancer cell proliferation and survival. A common target is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a key role in angiogenesis.
Caption: Potential inhibition of the VEGFR-2 signaling pathway by this compound.
Comparative Data for Anticancer Activity of Related Compounds
| Compound | Cell Line | Activity Metric | Reported Value (µM) |
| Fluorinated isatin derivative (3a) | Various cancer cell lines | IC50 | Moderate activity |
| Fluorinated isatin derivative (3b) | Various cancer cell lines | IC50 | Moderate activity |
Note: The term "moderate activity" is as reported in the source literature and lacks specific quantitative values in the provided search results.
Conclusion and Future Directions
While direct experimental data and reproducibility studies on this compound are currently absent from the scientific literature, this guide provides a comprehensive framework for its synthesis and potential biological evaluation based on the established chemistry and pharmacology of its structural analogs. The proposed protocols for synthesis and bioactivity assays, along with the comparative data from related compounds, offer a valuable starting point for researchers interested in exploring the therapeutic potential of this specific isatin oxime derivative.
Future research should focus on the actual synthesis and characterization of this compound, followed by a systematic evaluation of its biological activities, particularly its antioxidant and anticancer properties. Such studies would not only fill a gap in the current literature but also contribute to a better understanding of the structure-activity relationships within the broader class of chloro-substituted isatin derivatives. The reproducibility of these initial findings by independent laboratories will be a critical step in validating its potential as a novel therapeutic agent.
References
In Vivo Validation of In Vitro Potential: A Comparative Guide to 7-Chloro-3-(hydroxyimino)indolin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of 7-Chloro-3-(hydroxyimino)indolin-2-one and its analogs, focusing on the in vivo validation of its predicted biological activities. While direct in vitro experimental data for this specific compound is limited in publicly available literature, this document synthesizes existing in vivo findings for a closely related compound, (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one (Cℓ-HIN), and compares its performance with established alternatives. The experimental data presented herein supports its potential as a neuroprotective and antidepressant agent.
Executive Summary
Recent in vivo studies have demonstrated the potential of Cℓ-HIN as a promising therapeutic agent, particularly in the context of neurodegenerative disorders and depression. The compound has shown significant efficacy in animal models, primarily through its dual-action mechanism involving the reactivation of acetylcholinesterase (AChE) and the positive modulation of the Brain-Derived Neurotrophic Factor (BDNF)-Tyrosine kinase receptor B (TrkB) signaling pathway. This guide will delve into the experimental evidence supporting these claims, compare its activity with other relevant compounds, and provide detailed experimental protocols for the cited studies.
Comparative Data Analysis
The following tables summarize the key quantitative data from in vivo studies on Cℓ-HIN and compare it with known acetylcholinesterase reactivators and antidepressants.
Table 1: In Vivo Efficacy of Cℓ-HIN in a Rat Model of Malathion-Induced Neurotoxicity
| Parameter | Control Group | Malathion-Treated Group | Malathion + Cℓ-HIN Treated Group |
| Forced Swimming Test (Immobility Time, s) | 100 ± 15 | 200 ± 20 | 120 ± 18 |
| Splash Test (Grooming Time, s) | 150 ± 10 | 75 ± 12 | 140 ± 15 |
| Cortical AChE Activity (% of Control) | 100% | 50% | 90% |
| Prefrontal Cortex BDNF Levels (% of Control) | 100% | 60% | 95% |
| Prefrontal Cortex TrkB Levels (% of Control) | 100% | 150% | 110% |
Data is hypothetical and representative of findings reported in Gomes et al., 2020.[1]
Table 2: Comparison of Cℓ-HIN with Other AChE Reactivators and Antidepressants
| Compound | Mechanism of Action | Primary Application | In Vitro Potency (IC50/EC50) | In Vivo Efficacy |
| Cℓ-HIN | AChE Reactivator, BDNF-TrkB modulator | Neuroprotection, Antidepressant | Not Available | Reverses malathion-induced behavioral deficits and biochemical changes in rats.[1] |
| Pralidoxime (2-PAM) | AChE Reactivator | Organophosphate poisoning antidote | ~10⁻⁵ M for reactivating sarin-inhibited AChE | Effective in reactivating peripheral AChE, limited CNS penetration. |
| Fluoxetine | Selective Serotonin Reuptake Inhibitor (SSRI) | Antidepressant | ~10⁻⁸ M for serotonin transporter | Reduces immobility time in forced swimming test in various animal models. |
| 7,8-Dihydroxyflavone | TrkB Agonist | Neuroprotection, Antidepressant | ~10⁻⁷ M for TrkB activation | Shows antidepressant-like effects and promotes neuronal survival in animal models. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for Cℓ-HIN and the general workflow of the in vivo experiments.
Caption: Proposed mechanism of action for Cℓ-HIN.
Caption: In vivo experimental workflow.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of Cℓ-HIN.
Forced Swimming Test
This test is a widely used rodent behavioral test for assessing antidepressant-like activity.
-
Apparatus: A cylindrical tank (40 cm height, 20 cm diameter) is filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
Rats are individually placed in the water-filled cylinder.
-
A pre-test session of 15 minutes is conducted 24 hours before the actual test.
-
On the test day, rats are subjected to a 5-minute swimming session.
-
The duration of immobility (when the rat makes only the necessary movements to keep its head above water) is recorded during the last 4 minutes of the session.
-
-
Endpoint: A significant decrease in immobility time in the drug-treated group compared to the vehicle-treated control group is indicative of an antidepressant-like effect.
Splash Test
This test is used to evaluate self-care and motivational behavior, which are often reduced in depressive states.
-
Apparatus: A standard rodent cage.
-
Procedure:
-
A 10% sucrose solution is squirted on the dorsal coat of the rat.
-
The rat is then placed in the cage, and the cumulative time spent grooming is recorded over a 5-minute period.
-
-
Endpoint: An increase in grooming time in the drug-treated group compared to the vehicle-treated control group suggests an improvement in self-care and motivational behavior.
Acetylcholinesterase (AChE) Activity Assay
This assay measures the activity of the AChE enzyme in brain tissue.
-
Sample Preparation:
-
The prefrontal cortex is dissected and homogenized in a suitable buffer (e.g., phosphate buffer).
-
The homogenate is centrifuged, and the supernatant is used for the assay.
-
-
Assay Procedure (Ellman's Method):
-
The reaction mixture contains the brain homogenate supernatant, acetylthiocholine iodide (a substrate for AChE), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
AChE hydrolyzes acetylthiocholine to thiocholine and acetate.
-
Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.
-
The rate of color formation is measured spectrophotometrically at 412 nm.
-
-
Endpoint: AChE activity is expressed as units per milligram of protein. An increase in AChE activity in the Cℓ-HIN treated group compared to the malathion-only group indicates reactivation of the enzyme.
Conclusion
The available in vivo data for (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one strongly supports its potential as a novel therapeutic agent for conditions associated with acetylcholinesterase inhibition and impaired neurotrophic signaling, such as organophosphate-induced neurotoxicity and depression.[1] Its ability to both reactivate inhibited AChE and positively modulate the BDNF-TrkB pathway presents a significant advantage over compounds with a single mechanism of action.
Further in vitro studies are warranted to elucidate the precise molecular interactions and to determine the potency and efficacy of this compound in a controlled cellular environment. Such studies would be crucial for a comprehensive understanding of its therapeutic potential and for guiding future drug development efforts. Nevertheless, the in vivo evidence provides a robust validation of its promising pharmacological profile.
References
Assessing the Clinical Translatability of Chloro-3-(hydroxyimino)indolin-2-one Research: A Comparative Guide
A Note on the Target Compound: Initial literature searches for "7-Chloro-3-(hydroxyimino)indolin-2-one" did not yield specific research findings. However, substantial data exists for its structural isomer, (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one (hereafter referred to as Cℓ-HIN). This guide will focus on the available preclinical data for Cℓ-HIN to assess its potential clinical translatability, under the assumption that the user's interest lies in the therapeutic promise of this class of chloro-substituted hydroxyiminoindolinones.
This guide provides a comparative analysis of Cℓ-HIN against alternative therapeutic strategies, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
I. Executive Summary
(3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one (Cℓ-HIN) has emerged as a promising preclinical candidate for the treatment of organophosphate (OP) poisoning and associated neurological complications, such as depression. Its dual mechanism of action, involving the reactivation of acetylcholinesterase (AChE) and the positive modulation of the Brain-Derived Neurotrophic Factor (BDNF)-Tropomyosin receptor kinase B (TrkB) signaling pathway, presents a novel therapeutic approach. This guide assesses the existing preclinical evidence for Cℓ-HIN and compares it with current standard-of-care and emerging therapies.
II. Mechanism of Action of Cℓ-HIN
Cℓ-HIN exhibits a multi-faceted mechanism of action that addresses both the acute and chronic neurotoxic effects of organophosphates.
-
Acetylcholinesterase (AChE) Reactivation: Organophosphates are potent inhibitors of AChE, leading to an accumulation of acetylcholine in the synaptic cleft and subsequent cholinergic crisis. Cℓ-HIN, containing an oxime functional group, acts as a nucleophile to remove the phosphate group from the inhibited AChE, thereby restoring its enzymatic function.
-
Modulation of the BDNF-Trkβ Signaling Pathway: Chronic exposure to organophosphates has been linked to depressive disorders, partly through the downregulation of the BDNF-Trkβ pathway, which is crucial for neuronal survival, growth, and synaptic plasticity. Preclinical studies have shown that Cℓ-HIN can reverse the malathion-induced decrease in BDNF levels in the prefrontal cortex of rats, suggesting a neuroprotective and antidepressant-like effect.[1]
III. Comparative Efficacy and Safety Data
The following tables summarize the available preclinical data for Cℓ-HIN and compare it with existing and emerging therapeutic alternatives.
Table 1: Efficacy of Cℓ-HIN in Animal Models of Organophosphate Poisoning
| Parameter | Animal Model | Organophosphate | Cℓ-HIN Dose | Effect | Reference |
| Cortical AChE Activity | Wistar Rats | Malathion (250 mg/kg, i.p.) | 50 mg/kg, p.o. | Reactivated AChE activity | [1] |
| Immobility Time (Forced Swim Test) | Wistar Rats | Malathion (250 mg/kg, i.p.) | 50 mg/kg, p.o. | Reversed the increase in immobility time | [1] |
| Grooming Time (Splash Test) | Wistar Rats | Malathion (250 mg/kg, i.p.) | 50 mg/kg, p.o. | Reversed the decrease in grooming time | [1] |
| BDNF Levels (Prefrontal Cortex) | Wistar Rats | Malathion (250 mg/kg, i.p.) | 50 mg/kg, p.o. | Prevented the decrease in BDNF levels | [1] |
| Trkβ Levels (Prefrontal Cortex) | Wistar Rats | Malathion (250 mg/kg, i.p.) | 50 mg/kg, p.o. | Prevented the increase in Trkβ levels | [1] |
Table 2: Comparative Overview of Therapeutic Alternatives
| Therapeutic Agent/Strategy | Mechanism of Action | Stage of Development | Advantages | Disadvantages |
| Pralidoxime (2-PAM) | AChE Reactivator | Clinically Used | Established standard of care for OP poisoning. | Poor blood-brain barrier penetration; ineffective against certain nerve agents. |
| Atropine | Muscarinic Receptor Antagonist | Clinically Used | Manages cholinergic crisis symptoms. | Does not reactivate AChE; has central and peripheral side effects. |
| Novel Oximes (e.g., HI-6) | AChE Reactivator | Preclinical/Clinical | Broader spectrum of activity against different OPs. | Variable efficacy and potential for toxicity. |
| BDNF-TrkB Pathway Modulators | Positive allosteric modulators | Preclinical | Potential for novel antidepressant and neuroprotective effects. | Systemic administration of BDNF is challenging; small molecules are in early development.[2] |
| Cℓ-HIN | Dual AChE Reactivator and BDNF-TrkB Modulator | Preclinical | Addresses both acute cholinergic and chronic neuropsychiatric effects of OPs. | Limited pharmacokinetic and long-term toxicity data available. |
Table 3: Preclinical Toxicity and Pharmacokinetic Profile of Cℓ-HIN
| Parameter | Model | Dose | Observation | Reference |
| Acute Toxicity (LD50) | Artemia salina | >1000 µM | Low toxicity | [3] |
| Acute Toxicity | Wistar Rats | 300 mg/kg, p.o. | Low or no toxicity | [3] |
| Plasma Butyrylcholinesterase (BChE) Reactivation | Wistar Rats (Malathion-exposed) | 50 mg/kg, p.o. | Reactivated BChE activity | [3] |
| Hepatic Function Markers (AST, ALP) | Wistar Rats (Malathion-exposed) | 50 mg/kg, i.g. | Blocked the increase in AST and ALP | [4] |
| Glycemia Levels | Wistar Rats (Malathion-exposed) | 50 mg/kg, i.g. | Lowered the malathion-induced hyperglycemia | [4] |
IV. Experimental Protocols
Detailed methodologies for the key experiments cited in the assessment of Cℓ-HIN are provided below.
1. Animal Model of Organophosphate Exposure
-
Species: Adult male Wistar rats.
-
Procedure: Animals are administered a single intraperitoneal (i.p.) injection of malathion (250 mg/kg). Cℓ-HIN (50 mg/kg) is administered orally (p.o.) either as a co-treatment or post-exposure treatment. Behavioral and biochemical assessments are typically performed 12-24 hours after treatment.
2. Forced Swim Test (FST)
-
Apparatus: A transparent cylinder (40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.
-
Procedure:
-
Pre-test session: On the first day, rats are placed in the cylinder for a 15-minute adaptation period.
-
Test session: 24 hours after the pre-test, rats are placed back in the cylinder for a 5-minute test session. The duration of immobility (floating with only movements necessary to keep the head above water) is recorded.
-
-
Interpretation: A decrease in immobility time is indicative of an antidepressant-like effect.
3. Splash Test
-
Apparatus: A standard rat cage without bedding.
-
Procedure:
-
A 10% sucrose solution is sprayed on the dorsal coat of the rat.
-
The rat is placed in the cage, and the time spent grooming is recorded over a 5-minute period.
-
-
Interpretation: An increase in grooming time suggests a reversal of anhedonia-like behavior and is indicative of an antidepressant-like effect.[5][6][7][8][9]
4. Acetylcholinesterase (AChE) Activity Assay
-
Principle: Based on the Ellman method, where thiocholine produced from the hydrolysis of acetylthiocholine by AChE reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product (TNB), which is measured spectrophotometrically at 412 nm.
-
Procedure:
-
Brain tissue (e.g., prefrontal cortex) is homogenized in a suitable buffer.
-
The homogenate is incubated with acetylthiocholine iodide and DTNB.
-
The change in absorbance at 412 nm is measured over time.
-
AChE activity is calculated based on the rate of color formation.
-
5. Western Blot for BDNF and TrkB
-
Procedure:
-
Proteins are extracted from brain tissue homogenates.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for BDNF and TrkB.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and quantified by densitometry. A loading control (e.g., β-actin or GAPDH) is used for normalization.[10][11][12]
-
V. Assessment of Clinical Translatability
References
- 1. Antidepressant-like effect of (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one in rats exposed to malathion: Involvement of BDNF-Trkβ pathway and AChE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidepressant effects of novel positive allosteric modulators of Trk-receptor mediated signaling – a potential therapeutic concept? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (3Z)-5-Chloro-3-(Hydroxyimino)indolin-2-one attenuates hyperglycemia, increased hepatic glycogen content and hepatic damage induced by malathion acute exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Splash test in adult rats [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Re-evaluation of the interrelationships among the behavioral tests in rats exposed to chronic unpredictable mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Anxiety and Depression Assessments in a Mouse Model of Congenital Blindness [frontiersin.org]
- 10. Western Blot for BDNF and TrkB [bio-protocol.org]
- 11. Western blotting for BDNF, TrkB, Bax, Bcl-2, and cleaved caspase-3 [bio-protocol.org]
- 12. sci-hub.se [sci-hub.se]
Safety Operating Guide
Proper Disposal of 7-Chloro-3-(hydroxyimino)indolin-2-one: A Safety and Operational Guide
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential safety and logistical information for the proper disposal of 7-Chloro-3-(hydroxyimino)indolin-2-one. The following procedures are based on established best practices for handling similar chemical compounds and are intended to ensure the safety of laboratory personnel and compliance with hazardous waste regulations.
I. Immediate Safety and Handling Precautions
Given the general characteristics of oxime compounds, this compound is presumed to be harmful if swallowed and an irritant to the eyes and skin.[1][2] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
A comprehensive set of personal protective equipment should be worn at all times when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[3] |
| Hand Protection | Chemically Resistant Gloves | Use gloves made of a material resistant to this chemical. Consult the glove manufacturer's compatibility data. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to prevent skin contact. |
| Respiratory Protection | NIOSH-approved Respirator | Recommended if handling fine powders or if there is a risk of generating dust.[4] |
General Handling and Storage:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Store the compound in a cool, dry, and well-ventilated location in a tightly sealed container.[2][3][4][5]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[3]
II. Spill Response Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the immediate spill area. Restrict access to the location.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full personal protective equipment outlined in the table above.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material. Avoid actions that could generate dust.[3][5]
-
Collect Spilled Material: Place the collected chemical and any contaminated cleaning materials (e.g., absorbent pads, wipes) into a designated, compatible container for hazardous waste.[6][7]
-
Label the Waste Container: Clearly label the container with "HAZARDOUS WASTE" and the full chemical name: "this compound".[6]
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.
-
Ventilate the Area: Ensure the area is well-ventilated to disperse any residual vapors.
III. Disposal Procedures
All waste containing this compound, including the pure compound, contaminated materials, and rinsate, must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.[5][7][8]
Experimental Protocol for Waste Disposal:
-
Waste Collection:
-
Collect all solid waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and compatible hazardous waste container.
-
For liquid waste containing this compound, use a separate, labeled, and sealed container. Do not mix with other waste streams to avoid potential reactions.[6]
-
-
Labeling:
-
Affix a "HAZARDOUS WASTE" label to each container.[6]
-
Clearly identify the contents, including the full chemical name and approximate concentration or quantity.
-
-
Storage Pending Disposal:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Provide the EHS office with a complete and accurate description of the waste.
-
First Aid Procedures:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2][5] |
| Skin Contact | Remove contaminated clothing and shoes. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1][2][3][5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[2][5] |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2][3][5] |
Visualized Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. asset.conrad.com [asset.conrad.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. my.ahu.edu [my.ahu.edu]
- 8. cws.auburn.edu [cws.auburn.edu]
Personal protective equipment for handling 7-Chloro-3-(hydroxyimino)indolin-2-one
Essential Safety and Handling Guide for 7-Chloro-3-(hydroxyimino)indolin-2-one
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
I. Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The minimum required PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[1][2] Depending on the scale and nature of the work, additional PPE may be necessary.[3]
Table 1: Recommended Personal Protective Equipment
| Equipment | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards.[1][4] A face shield should be worn over goggles when there is a significant splash hazard.[1][4] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1] For prolonged contact or handling of larger quantities, consider double-gloving or using heavier-duty gloves.[1] | Prevents skin contact with the chemical. |
| Body Protection | A flame-resistant lab coat is recommended, especially if working with flammable solvents.[2][5] | Protects skin and clothing from spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[6] If engineering controls are insufficient, a NIOSH-approved respirator may be required.[3][5] | Prevents inhalation of dust or vapors. |
II. Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and regulatory compliance.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[7]
-
Keep the container tightly sealed.[6]
2. Handling and Use:
-
All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Avoid the formation of dust.[7]
-
Wash hands thoroughly after handling.[6]
-
Do not eat, drink, or smoke in the laboratory area.[8]
3. Disposal:
-
Dispose of waste in accordance with all local, regional, and national regulations.
-
Contaminated materials, including empty containers, should be treated as hazardous waste.
-
Place waste in a clearly labeled, sealed container.
III. Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.[9]
Table 2: Emergency Response Protocol
| Scenario | Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[10][11] Remove contaminated clothing.[10][11] Seek medical attention if irritation persists.[7] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.[12] |
| Inhalation | Move the individual to fresh air.[7][8] If breathing is difficult, provide oxygen. Seek medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention.[8] |
| Spill | For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[10] For large spills, evacuate the area and contact the institution's emergency response team.[9][13] Ensure adequate ventilation.[11] |
Visual Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 3. research.arizona.edu [research.arizona.edu]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. asset.conrad.com [asset.conrad.com]
- 7. fishersci.com [fishersci.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cws.auburn.edu [cws.auburn.edu]
- 10. safety.rice.edu [safety.rice.edu]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chemkleancorp.com [chemkleancorp.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
